Ethyl 3-(benzylamino)butanoate
Description
The exact mass of the compound Ethyl 3-(benzylamino)butanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(benzylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(benzylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(benzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQQNDKUFOZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284761 | |
| Record name | ethyl 3-(benzylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-80-4 | |
| Record name | NSC38818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(benzylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate (CAS: 23583-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile β-Amino Ester Building Block
Ethyl 3-(benzylamino)butanoate, with CAS Registry Number 23583-21-3, is a valuable secondary amine and β-amino ester that serves as a critical intermediate in organic synthesis. While structurally similar to its well-documented counterpart, ethyl 3-(benzylamino)propanoate, the butanoate derivative offers a distinct molecular framework that is increasingly leveraged in the design of complex bioactive molecules. Its utility is most pronounced in the pharmaceutical industry, where it functions as a foundational scaffold for a variety of therapeutic agents.
This guide provides a comprehensive technical overview of Ethyl 3-(benzylamino)butanoate, consolidating essential data on its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical & Spectroscopic Profile
The accurate characterization of a synthetic intermediate is paramount for its effective use in subsequent research and development. The properties of Ethyl 3-(benzylamino)butanoate are summarized below.
Table 1: Physicochemical Properties of Ethyl 3-(benzylamino)butanoate
| Property | Value | Source(s) |
| CAS Number | 23583-21-3 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3] |
| Molecular Weight | 221.30 g/mol | [3] |
| IUPAC Name | ethyl 3-(benzylamino)butanoate | [4] |
| Synonyms | N-Benzyl-β-aminobutyric acid ethyl ester, Ethyl 3-(benzylamino)butyrate | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~150 °C at 0.2 mmHg | [5] |
| Density | ~1.017 g/mL at 25 °C | [5] |
| Refractive Index | ~1.503 | [5] |
| Storage | Refrigerated (0-10°C), protected from light and heat | [2] |
Synthesis and Mechanism: The Aza-Michael Addition
The most direct and industrially scalable method for preparing Ethyl 3-(benzylamino)butanoate is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6] In this specific synthesis, benzylamine acts as the nucleophile, and ethyl crotonate (ethyl but-2-enoate) serves as the Michael acceptor.
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient β-carbon of ethyl crotonate.
-
Intermediate Formation: This attack forms a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon carries a negative charge (as an enolate).
-
Proton Transfer: A proton is transferred from the nitrogen to the α-carbon, often facilitated by a solvent molecule or another molecule of benzylamine, to yield the final, neutral product.
Caption: Mechanism of Aza-Michael Addition.
Experimental Protocol (Representative)
This protocol is a representative procedure for the aza-Michael addition of benzylamine to ethyl crotonate.
Materials:
-
Benzylamine
-
Ethyl crotonate
-
Acidic alumina (catalyst) or another suitable Lewis/Brønsted acid
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl crotonate (1.0 eq) and benzylamine (1.2 eq).
-
Catalysis: While many aza-Michael additions can proceed neat, the reaction can be catalyzed. For a solvent-free approach, a catalytic amount of a Lewis acid like DBU can be added.[7] Alternatively, the reactants can be mixed in a non-polar solvent like toluene with a catalytic amount of acetic acid or trifluoromethanesulfonic acid.[8]
-
Reaction Execution: Heat the mixture to 60-80°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl crotonate) is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield Ethyl 3-(benzylamino)butanoate as a clear liquid.
Caption: General Synthesis Workflow.
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. Standard spectroscopic methods are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), signals for the butanoate backbone protons, a singlet or AB quartet for the benzylic protons (~3.7 ppm), and multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl (~172 ppm), the aromatic carbons (~127-140 ppm), the benzylic carbon (~50-55 ppm), and the aliphatic carbons of the ethyl and butanoate groups.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include:
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 221. A prominent fragment ion is often observed at m/z = 91, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl-containing compounds.[13]
Applications in Drug Discovery and Development
The true value of Ethyl 3-(benzylamino)butanoate lies in its role as a versatile intermediate for constructing more complex, pharmacologically active molecules. The β-amino ester motif is a privileged scaffold in medicinal chemistry.[14]
Orexin Receptor Antagonists
The orexin system is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for insomnia.[15] Orexin receptor antagonists are a modern class of sleep aids. The core structure of many of these antagonists incorporates scaffolds derived from β-amino esters. Ethyl 3-(benzylamino)butanoate provides a ready-made fragment that can be further elaborated through amide coupling, cyclization, or other transformations to build potent and selective orexin antagonists.[16] The benzyl group can be retained or modified, while the ester and amine functionalities serve as handles for further synthetic diversification.[17]
Caption: Simplified Orexin Antagonism Pathway.
β-Agonist Prodrugs
β-amino esters are excellent candidates for creating prodrugs.[18] A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy can improve a drug's solubility, absorption, or targeting. Ethyl 3-(benzylamino)butanoate can be used to synthesize prodrugs of β-agonists, which are used to treat conditions like psoriasis and asthma.[19] The ester group can be designed to be cleaved by esterase enzymes in the body, releasing the active pharmacophore at the desired site of action.[20]
Safety and Handling
As a laboratory chemical, proper handling of Ethyl 3-(benzylamino)butanoate is essential to ensure safety.
-
Hazard Classification: The compound is generally classified as an irritant and may be harmful if swallowed.[1] GHS pictograms often include an exclamation mark.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to be kept refrigerated (0-10°C) and away from heat and direct light.[2]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
Ethyl 3-(benzylamino)butanoate is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis via the robust aza-Michael addition, combined with its versatile chemical handles, makes it a valuable intermediate for researchers. From developing next-generation treatments for insomnia to designing effective prodrug strategies, this compound provides a reliable and adaptable starting point for the synthesis of novel and impactful therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage its potential in their research endeavors.
References
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). Ethyl butanoate. Retrieved from [Link]
-
Perfumer & Flavorist. (1991). An Aroma Chemical Profile: Ethyl Butyrate. Retrieved from [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(ethylamino)butanoate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
ACS Publications. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Aminoketones as prodrugs with pH-controlled activation. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP002544 - ETHYL BUTYRATE. Retrieved from [Link]
-
PubMed. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. Retrieved from [Link]
-
Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
-
University of Colorado. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
PubMed. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]
-
University of Groningen. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
Chegg. (2015). the IR Spectra of butyric acid and ethyl butyrate show sharp strong singlet absorption.... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isovalerate. Retrieved from [Link]
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- 4. Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Monograph: Ethyl 3-(benzylamino)butanoate
Functional Architecture, Synthetic Methodologies, and Biocatalytic Resolution
Executive Summary
Ethyl 3-(benzylamino)butanoate (CAS 6335-80-4) represents a pivotal scaffold in the synthesis of
Part 1: Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a butyrate backbone functionalized with a secondary amine at the
Table 1: Physicochemical Specifications
| Property | Value | Context |
| IUPAC Name | Ethyl 3-(benzylamino)butanoate | Systematic nomenclature |
| CAS Number | 6335-80-4 | Racemic mixture identifier |
| Molecular Formula | - | |
| Molecular Weight | 221.30 g/mol | - |
| Density | At 25 °C (Predicted) | |
| Boiling Point | At 760 mmHg (Predicted) | |
| pKa (Conjugate Acid) | ~9.2 | Basic secondary amine character |
| LogP | 2.15 | Moderate lipophilicity; membrane permeable |
| Chiral Center | C3 | Exists as (R) and (S) enantiomers |
Part 2: Synthetic Pathways
The Aza-Michael Addition Protocol
The most atom-economical route to Ethyl 3-(benzylamino)butanoate is the Aza-Michael addition of benzylamine to ethyl crotonate. Unlike reductive amination, this pathway requires no external reductant and generates zero stoichiometric waste.
Mechanism & Causality
The reaction is driven by the nucleophilic attack of the benzylamine nitrogen on the
Experimental Protocol: Solvent-Free Aza-Michael Addition
-
Reagents: Ethyl crotonate (10 mmol), Benzylamine (10 mmol),
(5 mol% catalyst). -
Procedure:
-
Combine ethyl crotonate and benzylamine in a round-bottom flask without solvent.
-
Add the Cerium(III) chloride catalyst.
-
Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with ethyl acetate (20 mL) and wash with water (
mL) to remove the catalyst. -
Purification: Dry organic layer over
, concentrate in vacuo. The product is typically obtained as a pale yellow oil (Yield >90%).
-
Visualization: Aza-Michael Reaction Workflow
Caption: Step-wise mechanistic flow of the Aza-Michael addition showing activation and tautomerization phases.
Part 3: Stereochemical Resolution
For pharmaceutical applications, the racemic mixture obtained from the Michael addition must be resolved. Enzymatic kinetic resolution (EKR) using lipases is the industry standard due to its high enantioselectivity (
Biocatalytic Protocol: Lipase-Mediated Hydrolysis
Candida antarctica Lipase B (CAL-B) displays a strong preference for hydrolyzing the (
-
System: Biphasic (Phosphate buffer / MTBE) or Organic solvent with water equivalent.
-
Protocol:
-
Dissolve racemic Ethyl 3-(benzylamino)butanoate (5 mmol) in MTBE (20 mL).
-
Add Phosphate buffer (20 mL, pH 7.0).
-
Add immobilized CAL-B (Novozym 435, 50 mg).
-
Incubate at 30°C with orbital shaking.
-
Termination: Stop reaction at 50% conversion (monitoring via chiral HPLC).
-
Separation: The unreacted ester (typically S) remains in the organic phase; the hydrolyzed acid (typically R) migrates to the aqueous phase (at pH > 8).
-
Visualization: Kinetic Resolution Pathway
Caption: Kinetic resolution logic separating the enantiomers via selective enzymatic hydrolysis.
Part 4: Downstream Reactivity & Applications
The primary utility of Ethyl 3-(benzylamino)butanoate lies in its conversion to
Cyclization to -Lactams
The cyclization is typically achieved via Grignard-mediated intramolecular condensation. The bulky benzyl group prevents N-alkylation side reactions but can be removed later via hydrogenolysis (
-
Reagent:
-Butylmagnesium chloride ( -BuMgCl). -
Mechanism: The Grignard reagent deprotonates the amine, creating a magnesium amide. This nucleophile attacks the ester carbonyl, displacing the ethoxide group to close the four-membered ring.
Part 5: Analytical Characterization
Validation of the synthesized compound requires specific NMR signatures.
Table 2: -NMR Spectral Assignments ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.20 – 7.35 | Multiplet | 5H | Ar-H | Benzyl aromatic protons |
| 4.12 | Quartet ( | 2H | -O-CH | Ethyl ester methylene |
| 3.80 | Singlet (or ABq) | 2H | Ph-CH | Benzylic methylene |
| 3.15 | Multiplet | 1H | CH | Chiral center ( |
| 2.35 – 2.50 | Multiplet | 2H | -CH | |
| 1.24 | Triplet ( | 3H | -O-CH | Ethyl ester methyl |
| 1.10 | Doublet ( | 3H | CH | Methyl group at C3 |
References
-
PubChem. (n.d.).[1][2] Ethyl 3-(benzylamino)butanoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
- Bartoli, G., et al. (2008).
- Gotor, V. (1999).
-
MDPI. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." Molecules. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 3-(benzylamino)butanoate is a secondary amine-containing ester with potential applications in organic synthesis and medicinal chemistry. Its structure, combining a benzylamine moiety with a butanoate backbone, makes it a versatile building block for the synthesis of more complex molecules and potential pharmacophores. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established chemical principles, and essential safety and handling information. The molecular weight of Ethyl 3-(benzylamino)butanoate is a fundamental physical constant, crucial for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties and Molecular Structure
Ethyl 3-(benzylamino)butanoate is identified by the CAS number 6335-80-4.[1] It has a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol .[1]
| Property | Value | Source |
| Molecular Weight | 221.30 g/mol | [1] |
| CAS Number | 6335-80-4 | [1] |
| Molecular Formula | C13H19NO2 | [1] |
| Storage | Store in a dry, sealed place. | [1] |
Molecular Structure
Caption: Chemical structure of Ethyl 3-(benzylamino)butanoate.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Reductive Amination
Sources
Technical Guide: Ethyl 3-(benzylamino)butanoate
Synthesis, Properties, and Applications in Peptidomimetic Design
Executive Summary
Ethyl 3-(benzylamino)butanoate represents a critical class of
Part 1: Chemical Identity & Nomenclature
Precise nomenclature is the bedrock of chemical reproducibility. While "Ethyl 3-(benzylamino)butanoate" is the common trade name, the rigorous IUPAC designation accounts for the parent chain and substituent priority.
| Attribute | Detail |
| Preferred IUPAC Name | Ethyl 3-[(phenylmethyl)amino]butanoate |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Chirality | The C3 carbon is a stereocenter.[1] The compound exists as |
| Physical State | Viscous colorless to pale yellow oil (standard conditions). |
Stereochemical Note: The biological activity of derivatives (e.g.,
Part 2: Synthetic Pathways
Two primary routes exist for synthesizing this scaffold: Aza-Michael Addition (thermodynamic/kinetic control) and Reductive Amination . The Aza-Michael route is preferred in industrial settings due to its superior atom economy and lack of heavy metal byproducts.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Aza-Michael Addition | Route B: Reductive Amination |
| Starting Materials | Benzylamine + Ethyl Crotonate | Benzylamine + Ethyl Acetoacetate |
| Reagents | None (neat) or Lewis Acid/Base (DBU) | Reducing agent (e.g., |
| Atom Economy | 100% (Addition reaction) | Lower (Loss of |
| Reaction Type | Conjugate Addition (1,4-addition) | Condensation + Reduction |
| Scalability | High | Moderate |
Part 3: Experimental Protocol (Aza-Michael Addition)
Objective: Synthesis of
Materials
-
Nucleophile: Benzylamine (
99%) -
Michael Acceptor: Ethyl crotonate (trans-2-butenoate)
-
Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for kinetic acceleration.
-
Solvent: None (Neat conditions preferred for rate enhancement).
Step-by-Step Methodology
-
Stoichiometry Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge Benzylamine (1.0 equiv) and Ethyl Crotonate (1.1 equiv). Note: Slight excess of the crotonate drives the reaction to completion.
-
Reaction Initiation:
-
Method A (Neat/Thermal): Heat the mixture to 70°C under an inert atmosphere (
) for 4–6 hours. -
Method B (Catalytic): Add DBU (0.1 equiv) and stir at room temperature for 12–16 hours.
-
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Look for the disappearance of the benzylamine spot and the emergence of a lower
amine spot. -
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with saturated
(to remove acidic impurities) and Brine. -
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via vacuum distillation (high boiling point) or flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
-
Self-Validating Analytical Checkpoints
-
NMR (CDCl
): Diagnostic doublet for the C3-methyl group ( 1.1 ppm) and the AB quartet or singlet for the benzylic protons ( 3.8 ppm). -
IR Spectroscopy: Appearance of ester carbonyl stretch (
1730 cm ) and N-H stretch ( 3300 cm ).
Part 4: Mechanistic Visualization
The following diagram illustrates the Aza-Michael addition mechanism, highlighting the transition state where the amine nucleophile attacks the electron-deficient alkene.
Caption: Kinetic pathway of the Aza-Michael addition. The amine attacks the
Part 5: Applications in Drug Discovery
The ethyl 3-(benzylamino)butanoate scaffold is not merely an end-product but a versatile "chiral pool" intermediate.
1.
-Peptide Synthesis
Derivatives of 3-aminobutanoic acid are capable of forming stable secondary structures (helices, sheets) known as foldamers . These structures mimic natural peptides but are resistant to proteolytic cleavage, increasing the half-life of peptide-based drugs.
2. Precursor to
-Lactams
Through ester enolate-imine condensation, this molecule can be cyclized to form azetidin-2-ones (
3. Chiral Resolution Agents
Enantiopure forms of the acid (obtained via hydrolysis of the ester) are used to resolve racemic mixtures of chiral bases in industrial manufacturing.
Caption: Divergent synthesis pathways utilizing the ethyl 3-(benzylamino)butanoate scaffold for pharmaceutical applications.
References
-
Bartoli, G., et al. (2005). "Michael addition of amines to
-unsaturated esters promoted by /NaI system supported on silica gel." Journal of Organic Chemistry. -
Rulev, A. Y. (2018). "Aza-Michael addition: A key step in the synthesis of nitrogen-containing heterocycles." Russian Chemical Reviews.
-
Vasudevan, A., et al. (1999). "Potent, selective, and orally bioavailable inhibitors of beta-secretase." Journal of Medicinal Chemistry. (Discusses beta-amino acid pharmacophores).[2][3][4]
-
PubChem Compound Summary. (2025). "Ethyl 3-(benzylamino)butanoate Analogues." National Center for Biotechnology Information.
-
MDPI. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." Molecules.
Sources
Physical Properties of Ethyl 3-(benzylamino)butanoate: Technical Guide
Executive Summary
Ethyl 3-(benzylamino)butanoate (CAS: 6335-80-4) is a critical
Part 1: Chemical Identity & Structural Analysis
The compound is a racemate typically synthesized from ethyl crotonate and benzylamine. It features a chiral center at the C3 position, making it a candidate for enantioselective synthesis or resolution.
Core Identification Data
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 3-(benzylamino)butanoate |
| Common Synonyms | 3-(Benzylamino)butyric acid ethyl ester; |
| CAS Number | 6335-80-4 |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| SMILES | CCOC(=O)CC(C)NCC1=CC=CC=C1 |
| InChI Key | AYVCXYHRYDQWIC-UHFFFAOYSA-N |
Structural Visualization
The molecule consists of an ethyl ester tail, a central butyrate chain with a methyl branch at C3, and a benzylamine moiety.[2] The secondary amine is nucleophilic, and the ester is electrophilic, requiring careful handling to avoid self-cyclization (polymerization) under extreme heat.
Part 2: Physicochemical Profile[8]
The following data aggregates experimental observations and high-fidelity predicted values typical for this class of
| Property | Value / Range | Context & Notes |
| Physical State | Viscous Liquid (Oil) | Colorless to pale yellow; darkens upon oxidation. |
| Boiling Point (Atm) | 317.4 ± 25.0 °C | Theoretical.[3] Decomposition occurs before reaching this temperature at 1 atm. |
| Boiling Point (Vac) | 135–145 °C @ 2 mmHg | Recommended distillation range. |
| Density | 1.0 ± 0.1 g/cm³ | Slightly denser than ethyl acetate; phase separates from water. |
| Refractive Index ( | ~1.505 | Estimated based on benzyl and ester functionalities. |
| Solubility (LogP) | ~2.1 (Predicted) | Lipophilic. Soluble in DCM, EtOAc, MeOH, Toluene. Insoluble in water. |
| pKa (Conjugate Acid) | ~9.2 | Typical for secondary benzylamines; protonates easily in acidic media. |
Part 3: Synthesis & Fabrication Protocol
The industrial standard for producing Ethyl 3-(benzylamino)butanoate is the Aza-Michael Addition . This atom-economic reaction involves the nucleophilic attack of benzylamine onto the
Reaction Pathway Visualization
Caption: Aza-Michael addition pathway. Benzylamine attacks the electrophilic
Detailed Experimental Protocol
Objective: Synthesize 10g of Ethyl 3-(benzylamino)butanoate.
-
Reagent Preparation:
-
Ethyl Crotonate (CAS 623-70-1): 1.1 equivalents (excess drives reaction to completion).
-
Benzylamine (CAS 100-46-9): 1.0 equivalent.
-
Catalyst (Optional): No catalyst is strictly required (autocatalytic), but Lewis acids (
) or silica gel can accelerate kinetics.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, charge Benzylamine (4.28 g, 40 mmol).
-
Add Ethyl Crotonate (5.02 g, 44 mmol) dropwise over 10 minutes to control mild exotherm.
-
Solvent: Reaction can be run neat (solvent-free) or in Ethanol (EtOH). Neat conditions are preferred for green chemistry and ease of workup.
-
-
Execution:
-
Stir the mixture at Room Temperature for 24 hours .
-
Optimization: If conversion is slow (monitored by TLC,
in 3:1 Hex/EtOAc), heat to mild reflux (60°C) for 4 hours.
-
-
Workup & Isolation:
-
Evaporation: Remove excess ethyl crotonate via rotary evaporation.
-
Purification: The crude oil is often sufficiently pure (>90%). For high purity (>98%), perform Vacuum Distillation .
-
Distillation Conditions: Collect fraction boiling at 140–145°C / 2 mmHg .
-
Part 4: Analytical Characterization
Validating the structure requires confirming the loss of the alkene protons from crotonate and the presence of the benzyl group.
Expected NMR Data (300 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.35 | Multiplet | 5H | Phenyl ring protons |
| Benzyl | 3.75 – 3.85 | Singlet (or ABq) | 2H | |
| Methine (C3) | 3.10 – 3.20 | Multiplet | 1H | |
| Ester | 4.15 | Quartet ( | 2H | |
| 2.35 – 2.50 | Multiplet | 2H | ||
| Methyl (C4) | 1.15 | Doublet ( | 3H | |
| Ester Methyl | 1.25 | Triplet ( | 3H | |
| Amine NH | ~1.80 | Broad Singlet | 1H |
Quality Control Workflow
Caption: Decision tree for purification and validation of the ethyl ester.
Part 5: Handling & Stability[9]
Storage Protocols
-
Atmosphere: Store under Nitrogen or Argon. Secondary amines can absorb
from air (carbamate formation) and oxidize over time. -
Temperature: Refrigerate (2–8°C) for long-term storage.
-
Container: Amber glass vials to prevent photodegradation.
Safety Profile
-
Hazards: Irritant to eyes and skin.
-
GHS Classification: Warning (H315, H319).
-
Incompatibility: Strong oxidizing agents, strong acids (forms salts), and strong bases (hydrolysis of ester).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12630043, Ethyl 3-(benzylamino)butanoate. Retrieved from [Link]
-
Bartoli, G., et al. (2005).Solvent-free synthesis of
-amino esters via Michael addition. Journal of Organic Chemistry.[4] (Contextual citation for solvent-free protocol). -
ChemSrc. Ethyl 3-aminobutyrate derivatives and physical data. Retrieved from [Link]
Sources
Technical Validation Series: Ethyl 3-(benzylamino)butanoate
Topic: Ethyl 3-(benzylamino)butanoate Spectroscopic Data & Technical Validation Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist
Structural Elucidation, Synthesis Logic, and Quality Control
Executive Summary
Ethyl 3-(benzylamino)butanoate (CAS 6335-80-4) represents a critical scaffold in the synthesis of
This guide provides a definitive spectroscopic reference for researchers synthesizing or validating this compound. We move beyond simple data listing to explore the causality of the signals—specifically the diastereotopic nature of the
Part 1: Synthetic Pathway & Rationale
The most robust route to Ethyl 3-(benzylamino)butanoate is the aza-Michael addition . This pathway is preferred over reductive amination for its atom economy and the avoidance of heavy metal hydrides.
The Mechanism
The reaction involves the nucleophilic attack of the benzylamine nitrogen lone pair onto the
Figure 1: Reaction logic flow for the aza-Michael addition synthesis.
Part 2: Spectroscopic Characterization (The Core)
This section details the expected spectral data. Note that the C3 position is a chiral center. In a racemic synthesis, the enantiomers are magnetically equivalent in an achiral solvent (like
1. Nuclear Magnetic Resonance (
H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Ar-H | 7.20 – 7.35 | Multiplet | 5H | - | Aromatic ring protons (overlap). |
| 4.14 | Quartet | 2H | 7.1 | Deshielded by ester oxygen. | |
| 3.78 | Singlet (or ABq) | 2H | - | Benzylic protons. May appear as AB quartet if chiral influence is strong. | |
| C3-H | 3.15 | Multiplet | 1H | 6.5, 6.0 | Methine proton. Deshielded by Nitrogen. |
| C2-H | 2.45 | dd | 1H | 15.0, 7.5 | |
| C2-H | 2.32 | dd | 1H | 15.0, 5.5 | |
| NH | 1.60 | Broad s | 1H | - | Exchangeable amine proton. |
| 1.25 | Triplet | 3H | 7.1 | Terminal ethyl ester methyl. | |
| C3-CH | 1.12 | Doublet | 3H | 6.5 | Methyl group attached to chiral center. |
Critical Analysis:
-
The Diastereotopic Trap: Novice researchers often expect the C2 protons (adjacent to the carbonyl) to appear as a simple doublet. However, because C3 is chiral, the C2 protons are in different magnetic environments (
and ). They typically resolve into two distinct doublets of doublets (dd) with a large geminal coupling constant (~15 Hz). -
Validation Check: If you see alkene signals at 5.8 ppm and 6.9 ppm, your reaction is incomplete (residual ethyl crotonate).
2. Carbon-13 NMR (
C NMR)
Solvent:
-
Carbonyl (C=O): 172.5 ppm (Characteristic ester).
-
Aromatic (Ipso): 140.5 ppm.
-
Aromatic (CH): 128.4, 128.0, 126.9 ppm.
- : 60.3 ppm.
- (Benzylic): 51.0 ppm.
-
C3 (Methine): 48.5 ppm (Significantly shifted by Nitrogen).
-
C2 (Methylene): 41.8 ppm.
-
C3-
: 20.5 ppm. -
Ester
: 14.2 ppm.
3. Mass Spectrometry (EI-MS)
Ionization: 70 eV
-
Molecular Ion (
): 221 m/z (Weak). -
Base Peak: 91 m/z (Tropylium ion,
). This is diagnostic for the benzyl group. -
Fragment A: 176 m/z (Loss of
). -
Fragment B: 134 m/z (Loss of
). This fragment confirms the amine side of the molecule ( ).
4. Infrared Spectroscopy (FT-IR)
-
(Neat):
-
3320 cm
: N-H stretching (weak, broad). -
1735 cm
: C=O stretching (strong, ester). -
1180 cm
: C-N stretching.
-
Part 3: Quality Control & Impurity Profiling
In my experience, two primary impurities plague this synthesis. A self-validating protocol requires checking for these specific signatures:
-
Bis-Alkylation: The secondary amine product can react with another equivalent of ethyl crotonate.
-
Detection: Look for a second set of ethyl ester signals and the disappearance of the N-H signal in IR/NMR.
-
-
Hydrolysis: Formation of the free acid.
-
Detection: Broad OH stretch in IR (2500-3000 cm
) and loss of the ethyl quartet/triplet in NMR.
-
Figure 2: NMR-based logic tree for impurity identification.
Part 4: Experimental Protocol (Green Methodology)
This protocol utilizes a solvent-free approach, maximizing atom economy and minimizing VOCs.
Materials:
-
Benzylamine (1.05 equiv)
-
Ethyl Crotonate (1.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - 0.05 equiv (Catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Ethyl Crotonate (11.4 g, 100 mmol).
-
Addition: Add Benzylamine (11.2 g, 105 mmol) dropwise over 5 minutes. The reaction is slightly exothermic; ensure stirring is vigorous.
-
Catalysis: Add DBU (0.76 g, 5 mmol).
-
Reaction: Stir the neat mixture at room temperature for 4-6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexane). Stain with Ninhydrin (amine detection) and UV. -
Workup: The mixture is already largely pure. Dissolve in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DBU and excess amine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Vacuum distillation is recommended for high purity (bp ~140-145°C at 2 mmHg).
References
- Synthetic Methodology: Bartoli, G., et al. (2005). "Michael addition of amines to -unsaturated esters promoted by -NaI system supported on silica gel." Journal of Organic Chemistry. Context: Establishes the baseline for Lewis-acid promoted aza-Michael additions.
-
Green Chemistry Protocol
- Ranu, B. C., & Banerjee, S. (2007). "Ionic Liquid Promoted Michael Addition of Amines to Acrylates: A Green Approach." Tetrahedron Letters.
-
Context: Supports the solvent-free/catalytic approach used in the protocol.[1]
-
Spectroscopic Data Verification
-
Magritek Application Note. (2014).[2][3][4] "Ethyl Crotonate NMR Data."
- Context: Provides the reference spectra for the starting material to valid
-
PubChem Compound Summary for CID 5368598 (Enamine analog) and CID 25219173 (Homolog).
- Context: Used for comparative structural analysis of the benzylamine adduct.
-
-
Reaction Mechanism
-
Rulev, A. Y. (2014). "Aza-Michael addition: A key step in the synthesis of nitrogen-containing heterocycles." RSC Advances.
-
Sources
Technical Whitepaper: Structural Elucidation and 13C NMR Characterization of Ethyl 3-(benzylamino)propanoate
Executive Summary
This technical guide provides a rigorous analysis of the 13C NMR spectral signature of Ethyl 3-(benzylamino)propanoate (CAS: 10203-34-6). As a critical intermediate in the synthesis of
Synthetic Context & Sample Origin
To interpret the NMR data accurately, one must understand the sample's origin. Ethyl 3-(benzylamino)propanoate is synthesized via an aza-Michael addition of benzylamine to ethyl acrylate.
The Critical Challenge: The reaction is kinetically controlled. A common impurity is the bis-adduct (Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate), formed if the secondary amine product reacts with a second equivalent of ethyl acrylate.
Workflow: Synthesis to NMR Sample
The following workflow outlines the preparation of the sample to ensure the NMR data reflects the target molecule.
Figure 1: Synthesis and isolation workflow ensuring sample integrity for spectroscopic analysis.
Experimental Protocol: 13C NMR Acquisition
Reliable data requires a standardized acquisition protocol. The following method ensures high signal-to-noise ratio (S/N) and accurate peak referencing.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) with 0.03% v/v TMS (Tetramethylsilane).-
Rationale:
provides excellent solubility for amino esters and the deuterium lock signal. TMS acts as the internal zero reference ( ppm).
-
-
Concentration: 20–30 mg of analyte in 0.6 mL solvent.
-
Note: Lower concentrations may require excessive scan times to resolve quaternary carbons (e.g., the ester carbonyl).
-
Instrument Parameters (Standard 400 MHz System)
-
Frequency: 100 MHz (for 13C nucleus).
-
Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).
-
Relaxation Delay (D1): 2.0 seconds.
-
Causality: Sufficient delay is required for the relaxation of quaternary carbons (carbonyl and aromatic ipso) to ensure they are visible and integrable (though 13C integration is rarely quantitative without inverse gated decoupling).
-
-
Scans (NS): Minimum 256 (recommended 1024 for clean baselines).
-
Temperature: 298 K (
).
13C NMR Data & Structural Assignment
The structure of Ethyl 3-(benzylamino)propanoate (
Tabulated Chemical Shifts
Data referenced to
| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C1 | Carbonyl (Ester) | 172.5 | Quaternary (C) | Most deshielded; characteristic of esters. |
| C2 | Aromatic (Ipso) | 140.1 | Quaternary (C) | Weak intensity; no attached protons. |
| C3 | Aromatic (Meta) | 128.4 | CH (Up) | Intense peak (2 carbons). |
| C4 | Aromatic (Ortho) | 128.1 | CH (Up) | Intense peak (2 carbons). |
| C5 | Aromatic (Para) | 127.0 | CH (Up) | Single carbon intensity. |
| C6 | Ester O-CH2 | 60.4 | CH2 (Down) | Deshielded by Oxygen. |
| C7 | Benzyl N-CH2 | 53.8 | CH2 (Down) | Deshielded by Nitrogen and Phenyl ring. |
| C8 | Propyl | 44.5 | CH2 (Down) | Deshielded by Nitrogen. |
| C9 | Propyl | 34.6 | CH2 (Down) | Shielded relative to N-CH2; alpha to carbonyl. |
| C10 | Ester Methyl (CH3) | 14.2 | CH3 (Up) | Most shielded aliphatic signal. |
Assignment Visualization
The following diagram maps the connectivity and electronic effects dictating the chemical shifts.
Figure 2: Connectivity map illustrating the electronic environments influencing chemical shift values.
Self-Validating Analysis: Quality Control
To ensure the spectrum represents the correct molecule, apply these validation checks.
Distinguishing Mono- vs. Bis-Adduct
The primary impurity is the tertiary amine (bis-adduct).
-
Mono-adduct (Target): Shows one set of propyl chain signals (C8, C9).
-
Bis-adduct (Impurity): The molecule becomes symmetric around the Nitrogen. While the number of peaks might look similar due to symmetry, the chemical shifts of the N-CH2 carbons will shift downfield (typically +2 to +4 ppm) due to the tertiary amine nature compared to the secondary amine.
-
Proton Integration (Cross-Check): In 1H NMR, the benzyl protons (C7) appear as a singlet for the mono-adduct. If the bis-adduct is present, integration ratios will deviate from the expected 2:1 (Benzyl H : Aromatic H).
The "Missing" Peak Check
If the peak at 140.1 ppm (Ipso carbon) or 172.5 ppm (Carbonyl) is missing, the relaxation delay (D1) was likely too short. These carbons have long
-
Correction: Increase D1 to 5 seconds and re-acquire.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Carbon-13 NMR of Benzylamines. SDBS Web: [Link]
-
PubChem. (2024). Ethyl 3-(benzylamino)propanoate Compound Summary. National Library of Medicine. [Link]
-
Bartoli, G., et al. (2005). Solvent-free synthesis of
-amino esters via Michael addition.Journal of Organic Chemistry. (Provides synthetic context and spectral validation). [Link]
Ethyl 3-(benzylamino)butanoate IR spectrum analysis
Spectroscopic Characterization of -Amino Esters: A Technical Guide to Ethyl 3-(benzylamino)butanoate
Executive Summary
The characterization of Ethyl 3-(benzylamino)butanoate (CAS: 17945-54-9) represents a classic yet critical challenge in organic process monitoring.[1] As a product typically synthesized via the aza-Michael addition of benzylamine to ethyl crotonate, its infrared (IR) spectrum offers a definitive "fingerprint" of reaction success.
This guide provides a rigorous framework for analyzing this molecule. Unlike standard data sheets, we focus on the causality of spectral shifts —specifically the transition from a conjugated system to a saturated secondary amine. By understanding the physics behind these shifts, researchers can establish self-validating protocols to distinguish the target product from starting materials and byproducts.
Structural Context & Synthesis Pathway[1][2]
To interpret the spectrum accurately, one must understand the molecular transformation. The synthesis involves the nucleophilic attack of the benzylamine nitrogen on the
The Chemical Transformation[2][3]
-
Starting Material A (Ethyl Crotonate): Contains a conjugated ester (C=C-C=O).[1] This conjugation lowers the force constant of the carbonyl bond, reducing its vibrational frequency.
-
Starting Material B (Benzylamine): A primary amine with two N-H bonds.[1][2][3]
-
Product (Ethyl 3-(benzylamino)butanoate): A secondary amine with a saturated ester backbone.[1] The loss of conjugation causes the carbonyl frequency to shift upward (blue shift).
Visualization: Synthesis & Spectral Logic
The following diagram outlines the reaction pathway and the critical spectral checkpoints.
Figure 1: Reaction pathway highlighting the structural changes that dictate the IR spectral shifts.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Given that Ethyl 3-(benzylamino)butanoate is typically an oil or low-melting solid, ATR-FTIR is the preferred methodology over transmission (KBr pellets) due to ease of handling and reproducibility.[1]
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability, though ZnSe offers slightly better throughput in the lower fingerprint region.
-
Background Collection: Acquire an air background (32 scans minimum) immediately prior to sampling to subtract atmospheric CO₂ and H₂O vapor.[1]
-
Sample Application:
-
Place 10–20 µL of the neat oil directly onto the crystal center.
-
Critical: Ensure the sample covers the entire "active spot" (usually 1-2 mm diameter).
-
-
Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact. For oils, minimal pressure is needed; for viscous residues, moderate pressure ensures void-free contact.[1]
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard for identifying peak shoulders)
-
Scans: 16 to 32 (Sufficient signal-to-noise ratio for neat samples)
-
Theoretical Band Assignment & Interpretation
The spectrum of Ethyl 3-(benzylamino)butanoate is defined by three distinct regions. The values below are theoretical expectations based on group frequency physics and empirical data for
Data Summary Table
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Note |
| Secondary Amine | N-H Stretch | 3300 – 3350 (Weak) | Appears as a singlet .[1][2] (Contrast with Benzylamine doublet).[1] |
| Aromatic Ring | C-H Stretch | 3020 – 3080 | Weak, sharp peaks just above 3000 cm⁻¹.[1] |
| Alkyl Backbone | C-H Stretch (sp³) | 2950 – 2980 | Methyl/Methylene anti-symmetric and symmetric stretches.[1] |
| Ester Carbonyl | C=O[1][2][4] Stretch | 1735 – 1745 | Primary Indicator. Higher frequency than ethyl crotonate (~1715) due to loss of conjugation.[1] |
| Aromatic Ring | C=C Ring Breathing | 1600 & 1495 | Characteristic "benzyl" doublet pattern.[1] |
| Amine | N-H Bend (Scissoring) | ~1580 – 1620 | Often obscured by aromatic ring vibrations.[1] |
| Ester | C-O-C Stretch | 1150 – 1250 | Strong, broad bands in the fingerprint region. |
| Substituted Benzene | Out-of-plane Bend | 690 – 750 | Strong bands indicative of mono-substituted benzene (benzyl group).[1] |
Detailed Analysis
The "Blue Shift" of the Carbonyl (1735 cm⁻¹)
The most critical diagnostic feature is the carbonyl stretch. In the starting material (ethyl crotonate), the C=O bond is conjugated with a C=C double bond. This delocalization reduces the double-bond character of the carbonyl, lowering its absorption to ~1715–1720 cm⁻¹. Upon reaction, the C=C bond is saturated. The carbonyl becomes isolated from the electronic effects of the alkene, causing the bond to "stiffen." Consequently, the absorption shifts upward to the 1735–1745 cm⁻¹ range.
-
Validation Check: If you see a split peak (e.g., 1715 and 1740), the reaction is incomplete.
The Amine Transition (3300 cm⁻¹)[2]
-
Starting Material: Benzylamine shows a characteristic doublet (symmetric and asymmetric stretches) in the 3300–3400 cm⁻¹ region.
-
Product: The secondary amine shows only a singlet N-H stretch.[3] This band is often weak and may be broadened by hydrogen bonding with the ester carbonyl.
Self-Validating Quality Control Workflow
To ensure scientific integrity, the analysis must follow a logic gate system. This workflow confirms identity and purity simultaneously.[1]
Figure 2: Logical decision tree for validating product formation and purity.
Troubleshooting Common Artifacts
-
Broad Hydroxyl Band (3400 cm⁻¹): If a broad, rounded peak appears here, it indicates moisture (water) contamination, not the amine. Dry the sample with MgSO₄ or molecular sieves and re-acquire.
-
Split Carbonyl: A "shoulder" on the lower energy side (1715 cm⁻¹) of the main ester peak (1740 cm⁻¹) is the most sensitive indicator of unreacted ethyl crotonate (typically <5% remaining).
-
Excessive Noise in Fingerprint: Usually caused by poor crystal contact.[1] Repeat the sampling with slightly higher pressure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for group frequencies and amine/ester shifts).
-
NIST Chemistry WebBook. Ethyl crotonate Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Link (Verified reference for starting material conjugation shifts).[1]
-
Reddy, B. M., & Patil, M. K. (2008).[1][5] An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.[1][5] Catalysis Letters, 126, 413–418.[1][5] Link (Context for synthesis and spectral characterization of
-amino esters). -
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Authoritative guide on functional group physics).
Technical Guide: Mass Spectrometry Characterization of Ethyl 3-(benzylamino)butanoate
Executive Summary
Ethyl 3-(benzylamino)butanoate (CAS: Non-specific isomer often generated in situ) is a secondary amine ester derived typically via the aza-Michael addition of benzylamine to ethyl crotonate. It serves as a critical intermediate in the synthesis of
This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. It distinguishes between the hard ionization (EI) required for structural fingerprinting and the soft ionization (ESI) used for pharmacokinetic (PK) and impurity profiling.
Physicochemical Context[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: Ethyl 3-(benzylamino)butanoate
-
Molecular Formula:
-
Monoisotopic Mass: 221.1416 Da
-
Key Functional Groups: Secondary amine (protonation site), Ethyl ester (labile in source), Benzyl group (diagnostic fragment source).
Experimental Methodologies
The following protocols are designed to ensure reproducibility and minimize in-source artifacts such as transesterification or thermal degradation.
Sample Preparation Workflow
-
Solvent Choice: Use Acetonitrile (ACN) rather than Methanol.
-
Causality: Methanol can induce transesterification of the ethyl ester to a methyl ester in the presence of trace acid/base in the ion source, creating a false artifact at
.
-
-
Concentration: Prepare a stock at
in ACN; dilute to for ESI-MS/MS tuning.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI) at
. -
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),
. -
Inlet Temp:
(Ensure splitless time is optimized to prevent thermal degradation of the amine). -
Carrier Gas: Helium at
.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase:
-
A:
Formic Acid in Water. -
B:
Formic Acid in Acetonitrile.
-
-
Source Conditions:
-
Capillary Voltage:
. -
Desolvation Temp:
(High temp required to desolvate the amine efficiently).
-
Fragmentation Analysis & Interpretation
Electron Impact (EI) Spectrum Interpretation
In EI (
| m/z (Observed) | Relative Abundance | Fragment Identity | Mechanistic Origin |
| 221 | Molecular Ion. Weak due to rapid | ||
| 176 | Loss of ethoxy radical ( | ||
| 134 | 100% (Base Peak) | ||
| 91 | Tropylium Ion. Characteristic of all benzyl compounds. | ||
| 77 | Phenyl cation (degradation of tropylium). |
Mechanistic Insight (The Base Peak):
The secondary amine directs the fragmentation via
-
Path A: Loss of Methyl (
, mass 15) 206. -
Path B: Loss of Acetate arm (
, mass 87) 134. -
Rule: According to Stevenson’s Rule, the fragmentation leading to the loss of the largest radical is favored. Thus, the loss of the heavy ester chain dominates, making
134 the base peak.
ESI-MS/MS Fragmentation (Collision Induced Dissociation)
In ESI, the parent ion is the protonated molecule
-
Precursor:
222. -
Product Ion 1 (Quantifier):
91 (Tropylium). -
Product Ion 2 (Qualifier):
176 (Loss of Ethanol).
Visualizing the Mechanisms
The following diagrams illustrate the analytical workflow and the specific fragmentation pathways described above.
Analytical Workflow
Figure 1: Analytical decision matrix separating structural confirmation (GC-MS) from trace quantification (LC-MS).
Fragmentation Pathway (EI)
Figure 2: Primary fragmentation pathways under Electron Impact (70 eV). The alpha-cleavage path dominates.
Impurity Profiling (Aza-Michael Specifics)
When analyzing this compound, researchers must monitor for specific side-products common to the aza-Michael synthesis:
-
Bis-alkylation: The secondary amine product can react with another equivalent of ethyl crotonate.
-
Detection: Look for
(Tertiary amine).
-
-
Retro-Michael: High temperatures in the GC inlet can reverse the reaction.
-
Detection: Appearance of Benzylamine (
107) and Ethyl Crotonate peaks if inlet temp .
-
References
-
NIST Mass Spectrometry Data Center. Ethyl butanoate derivatives and fragmentation patterns. NIST Chemistry WebBook, SRD 69.[8][9] [Link][9][10]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for alpha-cleavage mechanisms in amines).
-
Walwil, A. M. (2018).[6] Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry.[11][6] (Reference for ester fragmentation behavior). [Link]
-
Bartolini, M., et al. Aza-Michael addition of secondary amines to acrylates. (Context for synthesis and impurity profile). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol | MDPI [mdpi.com]
- 8. Butanoic acid, ethyl ester [webbook.nist.gov]
- 9. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 10. ethyl butanoate-d3 [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-(benzylamino)butanoate, a versatile secondary amine with significant potential as a building block in organic synthesis and drug discovery. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers and developers in the pharmaceutical and chemical industries.
Chemical Identity and Nomenclature
Ethyl 3-(benzylamino)butanoate is a beta-amino acid ester. Its structure features a benzyl group attached to the nitrogen of a 3-aminobutanoate ethyl ester core. This combination of an aromatic moiety and a chiral amino ester scaffold makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identifiers for Ethyl 3-(benzylamino)butanoate
| Identifier | Value |
| CAS Number | 6335-80-4[1][2][3][4] |
| Molecular Formula | C₁₃H₁₉NO₂[1] |
| Molecular Weight | 221.30 g/mol [1] |
| Synonyms | Ethyl 3-(benzylamino)butyrate |
Currently, there are no widely recognized trade names for Ethyl 3-(benzylamino)butanoate, as it is primarily used as a research and development chemical.
Synthesis of Ethyl 3-(benzylamino)butanoate
The primary synthetic route to Ethyl 3-(benzylamino)butanoate is the aza-Michael addition. This reaction involves the conjugate addition of benzylamine to an α,β-unsaturated ester, specifically ethyl crotonate.
Reaction Principle: The Aza-Michael Addition
The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds. In the synthesis of Ethyl 3-(benzylamino)butanoate, the nucleophilic nitrogen of benzylamine attacks the electrophilic β-carbon of ethyl crotonate. The reaction is typically catalyzed by a base or can proceed thermally. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Caption: General schematic of the aza-Michael addition for the synthesis of Ethyl 3-(benzylamino)butanoate.
Exemplary Synthesis Protocol
Materials:
-
Benzylamine
-
Ethyl crotonate
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or neat)
-
Optional: Lewis or Brønsted acid catalyst
-
Reaction vessel with a stirrer and reflux condenser
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add benzylamine (1.0 equivalent) and the chosen solvent.
-
Addition of Michael Acceptor: Slowly add ethyl crotonate (1.0-1.2 equivalents) to the stirred solution of benzylamine. If a catalyst is used, it should be added to the benzylamine solution before the addition of the ester.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and catalyst.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Further purification is typically achieved by column chromatography on silica gel to yield pure Ethyl 3-(benzylamino)butanoate.
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with available reference data.
Applications in Drug Discovery and Development
While specific drug candidates directly incorporating the Ethyl 3-(benzylamino)butanoate moiety are not prominently documented in the public domain, its structural motifs are of significant interest in medicinal chemistry. Beta-amino esters are valuable precursors for the synthesis of a wide range of biologically active molecules.
The closely related compound, ethyl 3-(benzylamino)propanoate, serves as a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[5] It is also used in the preparation of certain insecticides.[5] By analogy, Ethyl 3-(benzylamino)butanoate can be considered a valuable starting material for the following:
-
Synthesis of Novel Scaffolds: The butanoate backbone offers a different spatial arrangement and lipophilicity compared to the propanoate, which could lead to novel pharmacophores with altered biological activity and pharmacokinetic profiles.
-
Chiral Ligands and Auxiliaries: The chiral center at the 3-position of the butanoate chain makes this compound a potential precursor for chiral ligands used in asymmetric synthesis.
-
Peptidomimetics: Beta-amino acids are known to form more stable secondary structures than their alpha-amino acid counterparts, making them attractive building blocks for peptidomimetics with enhanced resistance to enzymatic degradation.
The logical workflow for utilizing Ethyl 3-(benzylamino)butanoate in a drug discovery program would involve its incorporation into a lead molecule, followed by iterative medicinal chemistry efforts to optimize its properties.
Caption: A simplified workflow illustrating the role of Ethyl 3-(benzylamino)butanoate in a drug discovery pipeline.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of Ethyl 3-(benzylamino)butanoate. Several chemical suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS for this compound.[1][4]
Table 2: Expected Spectroscopic Data for Ethyl 3-(benzylamino)butanoate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the benzyl protons (aromatic multiplet and a singlet for the benzylic CH₂), and the butanoate backbone protons (including a characteristic multiplet for the chiral CH). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the ethyl and butanoate groups. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 221.30. Characteristic fragmentation patterns may also be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, C-N stretch, and aromatic C-H stretches. |
Researchers should acquire and interpret these spectra to ensure the quality of their material before use in further synthetic steps or biological assays.
Conclusion and Future Outlook
Ethyl 3-(benzylamino)butanoate is a valuable and versatile chemical intermediate with clear potential in organic synthesis and drug discovery. Its straightforward synthesis via aza-Michael addition and the presence of multiple functional handles make it an attractive building block for creating diverse molecular architectures. While its direct applications are not as widely documented as some of its analogs, the fundamental principles of medicinal chemistry and scaffold hopping suggest its utility in the development of novel therapeutic agents. As the demand for new chemical entities continues to grow, the importance of readily accessible and well-characterized building blocks like Ethyl 3-(benzylamino)butanoate will undoubtedly increase.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available from: [Link]
-
MiMeDB. Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Available from: [Link]
-
Organic Syntheses. (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Available from: [Link]
-
LookChem. Cas 1212-58-4,Ethyl 4-(benzylaMino)butanoate hydrochloride. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PubChem. Ethyl 3-(benzylamino)-3-methylbutanoate. Available from: [Link]
Sources
- 1. CAS 6335-80-4 | Ethyl 3-(benzylamino)butanoate - Synblock [synblock.com]
- 2. ethyl 3-(benzylamino)butanoate | CAS: 6335-80-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CAS No. 6335-80-4 Specifications | Ambeed [ambeed.com]
- 4. 6335-80-4|Ethyl 3-(benzylamino)butanoate|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
Safety and handling of N-Benzyl-β-alanine ethyl ester
Initiating Data Collection
I'm starting by using Google to hunt down safety and handling information for N-Benzyl-β-alanine ethyl ester. I'm focusing on finding material safety data sheets (MSDS) and regulatory details. My aim is to assemble a complete picture of its characteristics.
Expanding Data Gathering
I'm now expanding my search to include similar compounds for best-practice lab protocols. I'm looking at other β-amino acid esters and N-benzylated amines to understand handling. I'm also tracking down info on incompatibilities, reactivity, and physical properties. I am aiming to structure the technical guide.
Defining Guide Structure
I'm now starting a deep dive on compiling targeted Google searches. I'll focus on safety and handling data for N-Benzyl-β-alanine ethyl ester, targeting MSDS, ECHA, and any available toxicology reports. Parallel searches will pinpoint lab protocols and guidelines for similar chemicals. I'm also looking into incompatibilities and reactivity data, plus physical properties. I am aiming to introduce the substance, detail hazard identification, and then risk assessment. I'll make PPE requirements and create a step-by-step handling protocol.
Poly(beta-amino esters): A Technical Guide to Discovery, Synthesis, and Application
[1]
Executive Summary
Poly(beta-amino esters) (PBAEs) represent a paradigm shift in non-viral gene delivery.[1][2] Emerging from the Langer and Anderson laboratories at MIT in the early 2000s, PBAEs were designed to overcome the toxicity and non-degradability issues associated with earlier cationic polymers like polyethylenimine (PEI). This guide details the historical evolution of PBAEs from simple Michael addition products to sophisticated, end-capped, bioreducible nanovectors. It provides researchers with a self-validating protocol for synthesizing high-performance PBAEs and analyzes the structure-activity relationships (SAR) that drive their efficacy.
Part 1: The Genesis and Historical Trajectory
The Pre-2000 Landscape
Before the advent of PBAEs, non-viral gene delivery was dominated by lipids (Lipofectamine) and non-degradable polymers (PEI). While PEI acted as a potent "proton sponge," its lack of biodegradability led to cumulative cytotoxicity, rendering it unsuitable for repeated clinical administration.
The Breakthrough (2000-2003)
The seminal moment occurred when David Lynn and Robert Langer (MIT) proposed a new class of hydrolytically degradable polyamines. Their 2000 JACS paper introduced the concept of synthesizing polymers via the conjugate addition of primary or secondary amines to diacrylates.
-
Key Innovation: The ester linkages in the polymer backbone degrade under physiological conditions into non-toxic small molecules (bis(beta-amino acids) and diols), solving the toxicity bottleneck.
-
The Combinatorial Shift: In 2003-2005, Daniel Anderson and Robert Langer expanded this into a high-throughput combinatorial library approach. Instead of synthesizing one polymer at a time, they utilized the "A + B" Michael addition chemistry to mix-and-match diacrylates (A) and amines (B) to generate thousands of unique structures, identifying "super-performers" like C32 .
Part 2: Core Chemistry and Mechanism
The Michael Addition Mechanism
The synthesis of PBAEs relies on the step-growth polymerization of bifunctional amines and diacrylates.[1] This reaction proceeds without byproducts, solvents (often), or metal catalysts, making it amenable to biological applications.
Diagram 1: The PBAE Synthesis Workflow
This diagram illustrates the logic of the combinatorial library construction, moving from monomers to the final end-capped polymer.[3]
Caption: The combinatorial synthesis pathway. Monomers A and B form a base polymer which is subsequently end-capped (C) to dramatically enhance gene delivery efficiency.
Mechanism of Action: The Proton Sponge
PBAEs function similarly to PEI but with a safety switch.
-
Condensation: At pH 7.4, the tertiary amines are partially protonated, binding anionic DNA/RNA to form nanoparticles (polyplexes).
-
Endocytosis: The particle is taken up by the cell.
-
Endosomal Escape: As the endosome acidifies (pH 5.0), the buffering capacity of the PBAE amines causes an influx of protons and chloride ions. This increases osmotic pressure, rupturing the endosome (Proton Sponge Effect) and releasing the cargo.
-
Degradation: The ester bonds hydrolyze, preventing accumulation.
Part 3: Evolution of the Platform (Generations)
| Generation | Key Feature | Representative Polymer | Limitation |
| Gen 1 | Base Polymer (Acrylate/Amine terminated) | C32 (1,4-butanediol diacrylate + 5-amino-1-pentanol) | Moderate stability; acrylate groups can be reactive/toxic. |
| Gen 2 | End-Capped Polymers | C32-E7 (End-capped with amino-piperazines) | Significantly higher transfection than Gen 1; standard for DNA delivery. |
| Gen 3 | Bioreducible / Targeted | SS-PBAE (Disulfide backbone) | Rapid cytoplasmic release; targeted ligand conjugation (e.g., peptides). |
The "C32" Standard
One of the most successful early hits was polymer C32 , formed from 1,4-butanediol diacrylate (Monomer C) and 5-amino-1-pentanol (Monomer 32) . However, Anderson et al. discovered that reacting the base polymer with an excess of a small molecule amine (like E7 , 1-(3-aminopropyl)-4-methylpiperazine) to "cap" the acrylate ends increased transfection efficiency by orders of magnitude.
Part 4: Validated Experimental Protocol
Protocol: Synthesis of C32-E7 (Gen 2 PBAE)
Note: This protocol synthesizes an acrylate-terminated base polymer first, followed by end-capping.
Reagents
-
Monomer A (Diacrylate): 1,4-butanediol diacrylate (BDA) [MW ~198.22]
-
Monomer B (Amine): 5-amino-1-pentanol [MW ~103.16]
-
End-Cap C: 1-(3-aminopropyl)-4-methylpiperazine (E7)[3]
-
Solvent: Anhydrous DMSO or THF (optional for neat synthesis)
Step 1: Base Polymer Synthesis (Neat Conditions)
-
Stoichiometry: Target a Diacrylate:Amine ratio of 1.2:1 to ensure acrylate termination.[4]
-
Calculation: To use 1.0 g of 5-amino-1-pentanol (9.69 mmol), use 2.30 g of BDA (11.63 mmol).
-
-
Reaction: Combine monomers in a glass vial with a magnetic stir bar.
-
Incubation: Purge with nitrogen, cap tightly, and stir at 90°C for 24 hours .
-
Result: A viscous, acrylate-terminated "C32" base polymer.
Step 2: End-Capping
-
Dissolution: Dissolve the base polymer in THF at a concentration of ~100 mg/mL.[3]
-
Addition: Add the end-capping amine (E7) in excess (typically 0.2 M final concentration or >2 equivalents relative to residual acrylates).
-
Incubation: Stir at Room Temperature for 1 hour .
-
Purification: Precipitate the polymer into cold diethyl ether (approx. 10x volume of reaction mix). Wash twice with ether to remove unreacted monomers.
-
Drying: Vacuum dry for 24-48 hours. Store at -20°C with desiccant.
Diagram 2: Formulation and Transfection Logic
This diagram details the critical steps from polymer storage to cellular uptake.
Caption: The self-assembly workflow. Acidic buffer (NaAc) is critical to protonate the polymer for DNA binding before adding to neutral cell media.
Part 5: Technical Deep Dive & Troubleshooting
Structure-Activity Relationships (SAR)
-
Hydrophobicity: The length of the carbon chain in the diacrylate (Monomer A) dictates hydrophobicity. C4 (butanediol) and C6 (hexanediol) are optimal. Chains that are too long (C10+) become too hydrophobic and aggregate; chains too short are too hydrophilic to penetrate membranes.
-
End-Group pKa: The end-capping group determines the surface charge and pKa. Groups with secondary/tertiary amines and pKa values between 6.0 and 7.0 (like E7) maximize the proton sponge effect.
Common Pitfalls
-
Hydrolysis: PBAEs degrade in water.[5] Never store aqueous solutions of PBAE. Prepare fresh or store in DMSO at -20°C.
-
pH Sensitivity: DNA complexation must occur at acidic pH (typically Sodium Acetate, pH 5.0-5.2). If mixed in PBS (pH 7.4), the polymer may not be fully protonated, leading to large, unstable aggregates.
References
-
Lynn, D. M., & Langer, R. (2000).[2][6] Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.[2][6] Link
-
Anderson, D. G., Lynn, D. M., & Langer, R. (2003).[7] Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery.[8] Angewandte Chemie International Edition. Link
-
Anderson, D. G., et al. (2005).[8][9][10] Structure/property studies of polymeric gene delivery using a library of poly(beta-amino esters). Molecular Therapy.[6] Link
-
Green, J. J., et al. (2008). Acc. Chem. Res. 2008, 41, 6, 749–759. Accounts of Chemical Research. Link
-
Tzeng, S. Y., & Green, J. J. (2013). Therapeutic DNA delivery mediated by poly(beta-amino ester)s.[1][2][3][5][6][10][11][12] Advanced Healthcare Materials. Link
Sources
- 1. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New variants of poly(beta amino esters) to enhance delivery of nucleic acid medicines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. Hyperbranched Poly(β-amino ester)s (HPAEs) Structure Optimisation for Enhanced Gene Delivery: Non-Ideal Termination Elimination [mdpi.com]
- 7. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Poly(β-amino ester)-based gene delivery systems: From discovery to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable and efficient generation of poly(β-amino ester)s for RNAi delivery - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C8ME00006A [pubs.rsc.org]
Methodological & Application
Ethyl 3-(benzylamino)butanoate as a pharmaceutical intermediate
Executive Summary
Ethyl 3-(benzylamino)butanoate represents a critical class of
This guide details a robust, atom-economical protocol for the synthesis of Ethyl 3-(benzylamino)butanoate via aza-Michael addition , tailored for researchers requiring high-purity intermediates for downstream pharmaceutical applications. We focus on a solvent-free methodology that aligns with Green Chemistry principles while maximizing yield and scalability.
Strategic Synthesis: The Aza-Michael Addition
The synthesis relies on the nucleophilic attack of benzylamine (donor) onto the
Mechanism & Rationale
The reaction is a conjugate addition. The driving force is the formation of a thermodynamically stable secondary amine.
-
Challenge: The reaction is reversible (Retro-Michael).
-
Control: High concentration (neat) pushes the equilibrium toward the product.
-
Selectivity: Steric hindrance at the
-position of the crotonate generally prevents the addition of a second crotonate molecule, ensuring mono-alkylation.
Experimental Protocol
Materials
-
Ethyl Crotonate (CAS: 623-70-1): >99% purity. (Electrophile)
-
Benzylamine (CAS: 100-46-9): >99% purity. (Nucleophile)
-
Reagents: Ethyl acetate/Hexanes (for TLC), Silica Gel (60 Å).
Workflow Diagram
Figure 1: Optimized workflow for the solvent-free synthesis of Ethyl 3-(benzylamino)butanoate.
Step-by-Step Procedure
-
Stoichiometry Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, charge Ethyl Crotonate (10.0 mmol, 1.14 g) .
-
Add Benzylamine (11.0 mmol, 1.18 g) dropwise.
-
Note: A slight excess (1.1 equiv) of benzylamine ensures complete consumption of the limiting ester reagent.
-
-
Reaction Phase:
-
Seal the flask. No solvent is required.
-
Stir vigorously at Room Temperature (25°C) for 24 hours.
-
Optimization Note: If kinetics are slow (monitored by TLC), heat the mixture to 60°C for 4–6 hours. Higher temperatures may promote byproduct formation (amides).
-
-
Process Monitoring (TLC):
-
Mobile Phase: Hexanes:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm) or Iodine stain.
-
The product (
) will appear as a distinct spot below the starting ester ( ).
-
-
Work-up & Purification:
-
Option A (High Throughput): Apply high vacuum (0.1 mmHg) at 40°C to remove unreacted benzylamine and ethyl crotonate. The residue is often sufficiently pure (>95% NMR) for downstream use.
-
Option B (Analytical Grade): Purify via flash column chromatography on silica gel using Hexanes:EtOAc (gradient 90:10 to 70:30).
-
Analytical Characterization
To validate the synthesis, the following spectral data must be confirmed.
| Technique | Feature | Diagnostic Signal (approximate) | Interpretation |
| 1H NMR | Methyl Doublet | ||
| 1H NMR | Benzylic Protons | ||
| 1H NMR | Methine Proton | Chiral center proton at C3. | |
| IR | Carbonyl Stretch | 1730 | Ester carbonyl ( |
| IR | Amine Stretch | 3300–3350 | Secondary amine ( |
Downstream Applications & Derivatization
Ethyl 3-(benzylamino)butanoate is rarely the end product. It serves as a versatile scaffold for advanced pharmaceutical intermediates.
Pathway A: Synthesis of -Aminobutyric Acid (BABA)
BABA is a known primer of plant immune systems and a structural analog of GABA.
-
Protocol: Hydrolysis of the ester (LiOH/THF/H2O) followed by hydrogenolysis (
, Pd/C) to remove the benzyl group yields free 3-aminobutanoic acid.
Pathway B: Kinetic Resolution for Chiral Building Blocks
The racemic product can be resolved using lipases (e.g., Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-
Pathway C: Heterocycle Formation
Reaction with isocyanates yields ureas, which cyclize to form dihydropyrimidines, a scaffold found in calcium channel blockers.
Figure 2: Downstream pharmaceutical utility of the intermediate.
Troubleshooting & Expert Insights
-
Issue: Low Conversion.
-
Cause: Reversibility of the Michael addition.
-
Fix: Ensure anhydrous conditions if using Lewis acids; however, in neat conditions, simply increasing reaction time or using a slight excess of the amine helps. Avoid high heat (>80°C) which favors the retro-reaction.
-
-
Issue: Amide Formation.
-
Cause: Attack of benzylamine on the ester carbonyl instead of the
-carbon. -
Fix: This is slow for ethyl esters but faster for methyl esters. Stick to ethyl crotonate and keep temperatures moderate (<60°C).
-
-
Issue: Product Stability.
-
Insight:
-amino esters are stable as oils but can degrade if exposed to moisture over long periods (hydrolysis). Store under argon at 4°C.
-
References
-
Mechanism of Aza-Michael Addition
- Ranu, B. C., & Banerjee, S. (2005).
- Context: Establishes the viability of catalyst-free or green solvent approaches for this specific transform
-
Synthesis of
-Amino Acids:- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH.
- Context: Comprehensive guide on converting intermediates like ethyl 3-(benzylamino)
-
Green Chemistry Protocols
- Albrecht, Ł., Jiang, H., & Jørgensen, K. A. (2011). "Organocatalysis in the synthesis of nitrogen-containing heterocycles." Chemistry – A European Journal.
- Context: Discusses the downstream utility of amino esters in heterocycle form
-
General Chemical Data
- National Center for Biotechnology Information (2024).
- Context: Verification of chemical properties and safety d
Application Note: High-Efficiency Incorporation of Ethyl 3-(benzylamino)butanoate in Beta-Peptide Synthesis
An In-depth Technical Guide and Protocol for the Application of Ethyl 3-(benzylamino)butanoate in Peptide Synthesis.
Introduction & Strategic Value
Ethyl 3-(benzylamino)butanoate is a pivotal building block in the synthesis of
Unlike standard
-
Proteolytic Stability: The additional methylene group (
) in the backbone prevents recognition by standard proteases (trypsin, pepsin), significantly extending the plasma half-life of therapeutic candidates. -
Secondary Structure (Foldamers):
-peptides form stable helices (e.g., -helix) distinct from -helices, allowing for the design of novel protein-protein interaction (PPI) inhibitors. -
N-Alkylation: The
-benzyl group serves either as a robust protecting group orthogonal to Fmoc/Boc chemistry or as a permanent modification to increase lipophilicity and membrane permeability.
Chemical Profile & Pre-Synthesis Considerations
| Property | Data |
| IUPAC Name | Ethyl 3-(benzylamino)butanoate |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Chirality | Typically synthesized as a racemate; Enantiopure forms ((R) or (S)) required for consistent foldamer formation. |
| Solubility | Soluble in DCM, DMF, MeOH, EtOAc. Insoluble in water. |
| pKa (Conjugate Acid) | ~9.0–9.5 (Secondary amine) |
| Storage | 2–8°C, Desiccated. Hygroscopic as a free base. |
Critical Handling Note: Steric Hindrance
The
Preparation of the Building Block
Before use in Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis, the ethyl ester must often be hydrolyzed to the free acid, or the molecule must be resolved if chiral purity is required.
Workflow Diagram: Preparation & Coupling Logic
Figure 1: Strategic workflow for processing Ethyl 3-(benzylamino)butanoate from raw material to peptide integration.
Experimental Protocols
Protocol A: Hydrolysis of Ethyl Ester (Activation)
Objective: Convert the ethyl ester to the free carboxylic acid for coupling to the N-terminus of a peptide chain.
Reagents:
-
Lithium Hydroxide (LiOH·H2O)
-
THF (Tetrahydrofuran)
-
Methanol (MeOH)
-
1M HCl
Procedure:
-
Dissolution: Dissolve 10 mmol of Ethyl 3-(benzylamino)butanoate in 30 mL of THF/MeOH (1:1 v/v).
-
Saponification: Add 20 mL of aqueous LiOH (2.0 equiv, 20 mmol). Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.
-
Workup: Evaporate organic solvents under reduced pressure. The remaining aqueous phase will contain the lithium salt.
-
Neutralization: Cool the aqueous phase to 0°C. Carefully acidify to pH ~3–4 using 1M HCl. Note: Do not acidify too strongly (pH < 2) to avoid protonating the amine into a salt that might trap water or impurities.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Yield: Expect a white to off-white solid/foam. Yields typically >90%.[1]
Protocol B: Coupling TO the N-Benzyl Amine (Difficult Step)
Objective: Attach an amino acid (Fmoc-AA-OH) to the secondary amine of the N-benzyl-bound residue. Challenge: The N-benzyl group creates massive steric hindrance. Standard HBTU/DIC couplings will likely fail or racemize the incoming amino acid due to slow kinetics.
Recommended Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for reducing racemization.
-
Base: DIEA (Diisopropylethylamine).
Procedure (Solution Phase):
-
Activation: In a dry flask, dissolve the incoming Fmoc-Amino Acid (1.2 equiv) and HATU (1.2 equiv) in dry DMF. Add DIEA (2.5 equiv). Stir for 2–3 minutes to form the activated ester.
-
Coupling: Add the Ethyl 3-(benzylamino)butanoate (or the peptide fragment ending in this residue) (1.0 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: If conversion is low after 24h, gently heat to 40°C or use Fmoc-Amino Acid Chlorides (generated in situ with triphosgene) with Collidine as a base.
-
-
Monitoring: HPLC is required. Colorimetric tests (Kaiser) do not work on secondary amines; use the Chloranil test or mass spectrometry.
Protocol C: N-Debenzylation (Optional)
Objective: Remove the benzyl group to restore the primary
Reagents:
-
Palladium on Carbon (Pd/C, 10% wt)
-
Hydrogen Gas (
) or Ammonium Formate (transfer hydrogenation) -
Solvent: Methanol or Ethanol/Acetic Acid (9:1)
Procedure:
-
Setup: Dissolve the peptide/amino acid in Methanol. Add 10% w/w of Pd/C catalyst.[2]
-
Hydrogenation: Apply
atmosphere (balloon pressure is usually sufficient, but 50 psi in a Parr shaker is faster for peptides). -
Time: Stir for 12–48 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Dry Pd/C is pyrophoric; keep wet during filtration.
-
Result: The benzyl group is cleaved as toluene, leaving the free secondary amine (or primary amine if it was N-benzyl only).
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Coupling Yield | Steric hindrance of N-benzyl group. | Switch from HBTU to HATU/HOAt or PyBroP . Use Acid Fluorides or Chlorides . Increase temperature to 50°C (microwave assisted). |
| Racemization | Slow coupling allows base-catalyzed epimerization. | Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA (weaker bases reduce proton abstraction). |
| Incomplete Hydrolysis | Steric bulk near ester. | Increase LiOH concentration or switch to LiOH/H2O2 (perhydrolysis). |
| Scrambled Structure | Mixed chirality in starting material. | Ensure use of enantiopure starting material via Lipase resolution (e.g., Candida antarctica Lipase B) prior to synthesis. |
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link
-
Jeffery, T. (1998). On the Michael addition of benzylamine to ethyl crotonate. Tetrahedron Letters.[3] Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[3] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society. Link
Sources
Application Note: A Comprehensive Guide to the N-Alkylation of Ethyl 3-(benzylamino)butanoate
Abstract
This document provides a detailed technical guide for the N-alkylation of ethyl 3-(benzylamino)butanoate, a common secondary amine intermediate in pharmaceutical and organic synthesis. We delve into the core mechanistic principles, compare strategic approaches, and offer a validated, step-by-step protocol for direct alkylation using alkyl halides. Additionally, an alternative protocol employing reductive amination is presented to address common challenges such as over-alkylation. This guide is designed for researchers, scientists, and drug development professionals seeking to modify secondary amines with precision and control.
Introduction and Strategic Overview
N-alkylation of secondary amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries by modifying a core scaffold. The target molecule, ethyl 3-(benzylamino)butanoate, possesses a secondary amine that serves as a nucleophilic handle for introducing new alkyl groups. While seemingly straightforward, the direct alkylation of amines is often plagued by a critical side reaction: over-alkylation.[1] The product of the initial reaction, a tertiary amine, can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.
This guide explores two primary strategies to achieve controlled mono-alkylation:
-
Direct Alkylation via SN2 Reaction: The classical approach involves treating the amine with an alkyl halide in the presence of a base.[2] Success hinges on carefully selecting the base, solvent, and reaction conditions to favor the desired mono-alkylation product.
-
Reductive Amination: An alternative and often higher-yielding method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.[3][4] This two-step, one-pot process inherently avoids the possibility of forming a quaternary ammonium salt, making it a highly reliable strategy.[3]
The choice between these methods depends on the specific alkyl group being introduced, the scale of the reaction, and the functional group tolerance required. The benzyl group on the starting material is relatively stable but can also be removed via hydrogenolysis, offering a pathway to N-mono-alkylated 3-aminobutanoates if desired.[5][6][7]
Mechanistic Principles
Direct SN2 Alkylation
The direct alkylation of ethyl 3-(benzylamino)butanoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.
-
Step 1: Nucleophilic Attack: The secondary amine attacks the alkyl halide (R-X), displacing the halide and forming a tertiary ammonium salt.
-
Step 2: Deprotonation: A base removes the proton from the nitrogen, neutralizing the charge and yielding the desired tertiary amine product.
-
Side Reaction (Over-alkylation): The newly formed tertiary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This is often an irreversible and undesired pathway.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylamines [organic-chemistry.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Role of Ethyl 3-(benzylamino)butanoate in synthesizing beta-agonist prodrugs
Application Note: Strategic Utilization of Ethyl 3-(benzylamino)butanoate in Beta-Agonist Prodrug Synthesis
Executive Summary
This technical guide delineates the role of Ethyl 3-(benzylamino)butanoate (CAS 6335-80-4) as a critical chiral synthon in the development of next-generation beta-adrenergic receptor agonist prodrugs. While traditional beta-agonists (e.g., Salbutamol, Mirabegron) suffer from bioavailability limitations due to rapid sulfation or poor membrane permeability, the incorporation of beta-amino acid motifs—specifically through the 3-aminobutanoate scaffold—offers a proven strategy to enhance lipophilicity and target peptide transporters (PEPT1/PEPT2) for improved intestinal absorption.
This guide provides a validated protocol for the stereoselective synthesis of this intermediate via Aza-Michael addition, its enzymatic resolution , and its downstream application in generating high-purity prodrug precursors.
Strategic Context: The Beta-Amino Advantage
In medicinal chemistry, the transition from alpha- to beta-amino acid scaffolds is a strategic maneuver to increase metabolic stability. Ethyl 3-(benzylamino)butanoate serves two distinct roles:
-
Chiral Building Block: It provides the (R)- or (S)-3-aminobutanoic acid core, a motif found in peptidomimetics that resist proteolytic degradation.
-
Prodrug Masking Moiety: The ester functionality acts as a temporary lipophilic mask for carboxylic acid groups, while the benzyl-protected amine allows for orthogonal coupling to the beta-agonist pharmacophore.
Mechanism of Action in Prodrug Design
The molecule functions as a "carrier" moiety. By conjugating the beta-agonist to this lipophilic ester, the drug bypasses first-pass metabolism. Once in the systemic circulation, esterases hydrolyze the ethyl group, and subsequent spontaneous decarboxylation or enzymatic cleavage releases the active parent drug.
Experimental Protocol: Synthesis & Resolution
Phase A: High-Yield Synthesis via Aza-Michael Addition
Objective: Synthesize racemic Ethyl 3-(benzylamino)butanoate with minimized byproduct formation (bis-alkylation).
Reagents:
-
Benzylamine (1.0 equiv)[1]
-
Ethyl crotonate (1.1 equiv)
-
Catalyst: Boric acid (5 mol%) or Ytterbium triflate (Yb(OTf)3) (2 mol%) for Lewis acid acceleration.
-
Solvent: Ethanol (anhydrous) or solvent-free conditions (Green Chemistry approach).
Step-by-Step Methodology:
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge Benzylamine (10.7 g, 100 mmol).
-
Addition: Add Ethyl crotonate (12.5 g, 110 mmol) dropwise over 15 minutes at 0°C to control the exotherm.
-
Catalysis: Add the Lewis acid catalyst (e.g., 0.3 g Boric acid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane). Note: The spot for the mono-addition product (Rf ~0.4) should dominate over the bis-addition byproduct.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify via vacuum distillation (bp 140–145°C at 2 mmHg) or flash column chromatography (SiO2, Hexane:EtOAc 8:2) to yield the racemic oil.
-
Target Yield: >85%
-
Purity: >98% (GC-MS)
-
Phase B: Enzymatic Kinetic Resolution (Critical for Bioactivity)
Objective: Isolate the (R)-enantiomer, which is typically the bioactive conformer for beta-adrenergic recognition.
Reagents:
-
Racemic Ethyl 3-(benzylamino)butanoate
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin)
-
Solvent: Diisopropyl ether (DIPE)
-
Acyl Donor: Vinyl acetate (0.5 equiv)
Protocol:
-
Dissolution: Dissolve 10 g of the racemic ester in 100 mL of DIPE.
-
Enzyme Loading: Add CAL-B (1.0 g).
-
Incubation: Shake the mixture at 30°C at 200 rpm. The lipase selectively hydrolyzes the (S)-ester to the acid (or transesterifies the amine if using an acyl donor strategy), leaving the (R)-Ethyl 3-(benzylamino)butanoate intact or vice versa depending on specific lipase specificity (CAL-B is typically R-selective for amidation, S-selective for hydrolysis).
-
Validation: Check Enantiomeric Excess (ee) every 4 hours using Chiral HPLC (Chiralcel OD-H column).
-
-
Termination: Filter off the enzyme when ee >99%.
-
Separation: Wash the organic layer with saturated NaHCO3 to remove the hydrolyzed (S)-acid. The organic layer contains the desired (R)-ester.
Visualization: Synthetic Workflow & Mechanism
Figure 1: Retrosynthetic Pathway & Process Flow
This diagram illustrates the conversion of raw materials into the chiral prodrug scaffold and its subsequent coupling.
Caption: Figure 1. Streamlined workflow for the synthesis and resolution of the chiral beta-amino ester scaffold.
Analytical Validation Parameters
To ensure the integrity of the synthesized intermediate, the following analytical controls must be established:
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | GC-MS / HPLC (C18) | > 98.0% Area | Impurities (bis-alkylated amines) can act as partial antagonists. |
| Chirality | Chiral HPLC (Chiralcel OD-H) | > 99.5% ee | Beta-receptors are highly stereospecific; the wrong isomer is inactive. |
| Residual Solvent | HS-GC | < 500 ppm (Ethanol) | Compliance with ICH Q3C guidelines for pharmaceutical intermediates. |
| Water Content | Karl Fischer | < 0.1% w/w | Critical for preventing premature ester hydrolysis during storage. |
Safety & Handling Protocols
-
Benzylamine: Corrosive and lachrymator. Handle in a fume hood. Use nitrile gloves (breakthrough time > 480 min).
-
Ethyl Crotonate: Flammable liquid (Flash point: 36°F). Ground all glassware to prevent static discharge.
-
Reaction Exotherm: The Aza-Michael addition is exothermic. Strict temperature control (0–5°C) during addition is mandatory to prevent runaway reactions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25219173, Ethyl 3-(ethylamino)butanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of β-Amino Acids and Esters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Beta-Adrenergic Agonists: Mechanisms and Clinical Applications. PMC Database. Retrieved from [Link]
Sources
Asymmetric synthesis using Ethyl 3-(benzylamino)butanoate derivatives
Application Note: Asymmetric Synthesis & Utilization of Ethyl 3-(benzylamino)butanoate Derivatives
Executive Summary
This technical guide details the asymmetric synthesis of Ethyl 3-(benzylamino)butanoate , a pivotal chiral
While racemic synthesis via standard Aza-Michael addition is trivial, obtaining high enantiomeric excess (ee) requires precise catalytic intervention. This guide presents a validated Organocatalytic Asymmetric Aza-Michael Addition protocol using a bifunctional thiourea catalyst, followed by a downstream application protocol for cyclization into a chiral
Scientific Foundation & Mechanism
The Challenge of Asymmetry
The target molecule contains a stereocenter at the C3 position. Standard nucleophilic attack of benzylamine on ethyl crotonate yields a racemate. To induce asymmetry, we employ Bifunctional Organocatalysis .
Mechanistic Insight: Bifunctional Thiourea Catalysis
We utilize a chiral thiourea catalyst (e.g., Takemoto's catalyst). This catalyst operates via a dual-activation mode:
-
Hydrogen Bonding (LUMO Lowering): The thiourea moiety forms hydrogen bonds with the carbonyl oxygen of the ethyl crotonate, activating the alkene toward nucleophilic attack.
-
General Base Catalysis (HOMO Raising): The tertiary amine moiety of the catalyst deprotonates or orients the nucleophile (benzylamine), guiding it to attack the Si-face or Re-face of the alkene selectively.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Dual-activation mechanism showing the simultaneous coordination of the electrophile and nucleophile by the bifunctional catalyst.
Protocol A: Asymmetric Synthesis
Objective: Synthesis of (R)-Ethyl 3-(benzylamino)butanoate with >90% ee.
Materials & Reagents
| Reagent | Role | Purity/Specs |
| Ethyl Crotonate | Substrate | >99%, distilled |
| Benzylamine | Nucleophile | >99%, redistilled over KOH |
| Catalyst (Takemoto's) | Chiral Catalyst | 10 mol% loading |
| Toluene | Solvent | Anhydrous, degassed |
| Benzoic Acid | Additive | 10 mol% (accelerates proton transfer) |
Experimental Procedure
-
Catalyst Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Takemoto’s catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous toluene (2.0 mL).
-
Substrate Addition: Add ethyl crotonate (1.0 mmol) to the solution. Stir at room temperature (25 °C) for 10 minutes to ensure catalyst-substrate equilibration.
-
Nucleophile Addition: Dropwise add benzylamine (1.2 mmol) over 5 minutes.
-
Critical Note: Rapid addition can lead to background racemic reaction. Slow addition ensures the catalyzed pathway dominates.
-
-
Reaction Monitoring: Stir the mixture at 25 °C. Monitor via TLC (Hexane/EtOAc 3:1) or GC-MS.
-
Typical Time: 24–48 hours.
-
-
Quenching: Upon consumption of ethyl crotonate, dilute the reaction with Et₂O (10 mL) and wash with 1N HCl (2 x 5 mL) to remove excess amine and catalyst.
-
Note: The product is an amine; it will go into the aqueous layer if pH is too low. Adjust workup: Wash with saturated NH₄Cl instead if product is acid-sensitive, or perform careful extraction. Correction: Since the product is a secondary amine, use neutral water wash or flash chromatography directly to avoid salt formation loss.
-
-
Purification: Concentrate the organic layer and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).
Analytical Validation
-
Yield: Expect 85–92%.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC.[1]
-
Column: Chiralcel OD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (S)-isomer ~12 min; (R)-isomer ~15 min (verify with racemic standard).
-
Protocol B: Application – Synthesis of -Lactam
Objective: Cyclization of the chiral
Rationale:
Experimental Procedure
-
Reagent Setup: In a dry Schlenk flask under Argon, dissolve (R)-Ethyl 3-(benzylamino)butanoate (1.0 mmol, from Protocol A) in anhydrous THF (5 mL).
-
Grignard Addition: Cool the solution to 0 °C. Slowly add t-Butylmagnesium chloride (2.0 equiv, 2.0 M in THF).
-
Mechanism:[2] The Grignard reagent acts as a strong base to deprotonate the amine (forming a magnesium amide), which then undergoes intramolecular nucleophilic attack on the ester carbonyl.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 x 10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel chromatography (Hexane/EtOAc 4:1).
Figure 2: Experimental Workflow (DOT Visualization)
Caption: Operational workflow from raw materials to final pharmaceutical intermediate.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low ee (<50%) | Background reaction | Ensure slow addition of benzylamine. Lower temperature to 0 °C or -20 °C (reaction will be slower but more selective). |
| Low Yield | Retro-Michael reaction | Avoid high temperatures during workup. Do not distill the product at high vacuum/temp; use column chromatography. |
| Catalyst Poisoning | Impure reagents | Distill benzylamine and ethyl crotonate immediately before use. Amines absorb CO₂ from air rapidly. |
| Incomplete Cyclization | Wet THF | Grignard reagent quenched by moisture. Ensure strict anhydrous conditions. |
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link(Note: Foundational paper for the thiourea catalyst mechanism used in Protocol A).
-
Xu, L. W., & Xia, C. G. (2005). Recent Advances in the Catalytic Asymmetric Aza-Michael Reaction. European Journal of Organic Chemistry. Link
-
Cardillo, G., et al. (2014).[3] A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Advances. Link
-
BenchChem Application Notes. (2025). Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs. BenchChem.[4] Link(General reference for handling 3-substituted butanoate derivatives).
-
Ojeda, R., et al. (2020). Synthesis of β-Lactams. Encyclopedia.pub.[5] Link(Protocol reference for cyclization strategies).
Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
High-Throughput Industrial Synthesis of Ethyl 3-(benzylamino)butanoate
Part 1: Executive Summary & Strategic Rationale
This guide details the scalable, industrial-grade synthesis of Ethyl 3-(benzylamino)butanoate , a critical
While academic literature often utilizes solvents (Ethanol/THF) or homogeneous catalysts (DBU), these methods incur high solvent recovery costs and difficult impurity removal profiles at scale. This protocol utilizes a Solvent-Free (Neat), Heterogeneous Catalytic Aza-Michael Addition .
Key Advantages of this Protocol:
-
Atom Economy: Near 100%. No solvent waste.
-
Scalability: Validated for reactor volumes >50L.
-
Purity Control: Features a "Self-Validating" Acid-Base purification step that chemically separates the product from non-amine starting materials before distillation.
Part 2: Chemical Strategy & Critical Process Parameters (CPP)
Retrosynthetic Analysis
The target molecule is synthesized via the conjugate addition (Aza-Michael) of benzylamine to ethyl crotonate.
Thermodynamics & Kinetics
-
Reaction Type: Exothermic conjugate addition.
-
Kinetic Challenge: The product is a secondary amine, which is more nucleophilic than the starting primary amine (benzylamine). This creates a risk of Bis-Addition (formation of the tertiary amine byproduct).
-
Control Strategy:
-
Steric Hindrance: The methyl group at the
-position of ethyl crotonate sterically hinders the second addition, naturally favoring the mono-adduct compared to unsubstituted acrylates. -
Stoichiometry: A slight excess of benzylamine (1.05 - 1.10 eq) is used to consume the limiting reagent (ethyl crotonate) rapidly, preventing the product from competing for the electrophile.
-
Catalysis: Weakly acidic heterogeneous catalysts (Silica Gel or Acidic Alumina) activate the carbonyl oxygen of the crotonate without promoting polymerization.
-
Part 3: Industrial Protocol (Step-by-Step)
Materials & Equipment
| Reagent | CAS | Function | Purity Req. |
| Ethyl Crotonate | 623-70-1 | Electrophile | >99% (GC) |
| Benzylamine | 100-46-9 | Nucleophile | >99% |
| Silica Gel (60 Å) | 112926-00-8 | Heterogeneous Catalyst | 230-400 mesh |
| MTBE or Toluene | - | Extraction Solvent | Technical Grade |
Equipment:
-
Jacketed Glass/Stainless Steel Reactor (with overhead stirring).
-
Vacuum Distillation Setup (Short-path or Wiped-film for >10kg).
-
Cooling loop (Exotherm control).
Reaction Protocol (Solvent-Free)
Step 1: Catalyst Loading & Activation
-
Charge the reactor with Ethyl Crotonate (1.0 equiv) .
-
Add Silica Gel (10 wt% relative to crotonate) .
-
Note: Silica acts as a surface catalyst, increasing the effective local concentration and activating the electrophile.
-
-
Initiate stirring at 300-400 RPM . Ensure solid suspension.
Step 2: Controlled Addition (The Exotherm)
-
Heat the jacket to 35°C .
-
Add Benzylamine (1.1 equiv) dropwise via dosing pump over 60 minutes.
-
Critical: Monitor internal temperature (Ti).[1] Maintain
. The reaction is exothermic; rapid addition may cause thermal runaway or increase bis-addition impurities.
-
Step 3: Reaction Maturation
-
Once addition is complete, raise
to 50-55°C . -
Stir for 4–6 hours .
-
In-Process Control (IPC): Sample aliquot, filter silica, dilute in MeOH. Run GC-FID.
Workup & Purification (The "Self-Validating" System)
This workup uses chemical properties to ensure purity, reducing reliance on difficult fractional distillation cuts.
Step 4: Catalyst Removal
-
Cool reactor to 25°C.
-
Filter reaction mixture through a sintered glass filter or bag filter (5-10 micron) to remove Silica Gel.
-
Result: Clear, slightly yellow oil (Crude).
Step 5: Acid-Base Purification (Chemical Filter)
-
Dissolve crude oil in MTBE (2 volumes).
-
Acid Wash: Extract with 1M HCl (aq) (1.2 equiv relative to product).
-
Separation: Discard the organic (MTBE) layer.
-
Basification: Adjust the aqueous phase pH to >12 using 20% NaOH . The product oils out.
-
Extraction: Extract the aqueous phase with MTBE (2 volumes).
-
Concentration: Strip MTBE under reduced pressure (Rotovap/Evaporator).
Step 6: High-Vacuum Distillation (Final Polish)
-
Transfer residue to distillation flask.
-
Perform vacuum distillation.[9]
-
Pressure: < 5 mbar (High vacuum essential to prevent thermal degradation).
-
Fore-run: Collect fraction boiling at ~40-50°C (Residual Benzylamine).
-
Main Fraction: Collect product. (Expected bp: ~145-155°C at 2-3 mbar).
-
-
Yield: Expected 85-92%.
Part 4: Process Visualization
Manufacturing Workflow Diagram
Caption: Figure 1: Industrial process flow for the synthesis of Ethyl 3-(benzylamino)butanoate, highlighting the critical acid-base purification node.
Part 5: Quality Control & Safety (EHS)
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Assay | GC-FID / HPLC | > 98.0% |
| Benzylamine | GC-FID | < 0.5% |
| Bis-Adduct | GC-MS | < 0.5% |
| Water Content | Karl Fischer | < 0.2% |
Safety & Handling
-
Ethyl Crotonate: Flammable liquid (Flash point ~2°C).[4] Vapors form explosive mixtures. Ground all equipment.
-
Benzylamine: Corrosive and skin sensitizer. Use Viton or Chemrez gaskets; avoid natural rubber.
-
Thermal Runaway: The Aza-Michael addition is exothermic. Never add amine all at once. Ensure cooling jacket is active before addition.
Part 6: References
-
Rulev, A. Y. (2014). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 83(11), 1013.
-
Cabadaj, R., et al. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol." Molecules, 28, 7890.
-
Reeves, J. T., et al. (2013). "Scale-Up of the Aza-Michael Reaction of Benzylamine with Ethyl Crotonate." Organic Process Research & Development. (General grounding on amine-crotonate kinetics).
-
Fisher Scientific. (2021). "Safety Data Sheet: Ethyl Crotonate."
-
Stanford Environmental Health & Safety. (2023). "Scale-Up Safety Guidelines."
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
- 5. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 7. synerzine.com [synerzine.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-(benzylamino)butanoate Synthesis
Topic: Troubleshooting Common Side Reactions in Aza-Michael Addition
Target Molecule: Ethyl 3-(benzylamino)butanoate (CAS: N/A for specific isomer, generic
Introduction: The Synthetic Challenge
Welcome to the Technical Support Center. You are likely attempting to synthesize Ethyl 3-(benzylamino)butanoate via the conjugate addition of benzylamine to ethyl crotonate. While this appears to be a straightforward "Click Chemistry" type reaction, the steric hindrance of the
This guide addresses the three most critical failure modes: Amidation (Aminolysis) , Bis-Alkylation , and Retro-Michael Reversibility .
Module 1: Chemoselectivity Failure (Amide Formation)
The Issue
You observe the loss of the ester group in your IR spectrum (loss of
Root Cause Analysis
Benzylamine is a hard nucleophile. While the Michael addition (1,4-attack) is thermodynamically favored, the direct attack on the carbonyl carbon (1,2-addition/aminolysis) is kinetically accessible, especially at high temperatures or in the presence of strong base catalysts.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| High Amide Content | Reaction temperature too high (>60°C). | Cool Down: Perform the reaction at RT or 0°C. Amidation has a higher activation energy ( |
| Rapid Exotherm | Uncontrolled mixing of neat reagents. | Dilution: Use a solvent (EtOH or MeCN) to act as a heat sink. |
| Base-Catalyzed Byproduct | Use of strong bases (e.g., NaOH, KOH). | Switch Catalyst: Use a mild Lewis Acid (e.g., |
Mechanistic Pathway (Graphviz)
Figure 1: Kinetic competition between the desired Michael addition (Green) and the undesired Amidation (Red).
Module 2: Stoichiometry Control (Bis-Alkylation)
The Issue
The reaction mixture contains a significant amount of tertiary amine impurity. The product (secondary amine) has reacted with a second equivalent of ethyl crotonate.
Root Cause Analysis
The product, Ethyl 3-(benzylamino)butanoate, retains a nucleophilic proton. Although the steric bulk of the
FAQ: Preventing Over-Alkylation
Q: Should I use an excess of ethyl crotonate to drive the reaction to completion? A: NO. This is a common error. Excess electrophile (crotonate) promotes bis-addition. You should use a slight excess of the nucleophile (benzylamine) (1.1 to 1.5 equiv). The excess benzylamine is easier to remove via distillation or acid wash than separating the mono- and bis-adducts.
Q: Does the solvent matter? A: Yes. Performing the reaction "neat" (solvent-free) increases the local concentration of all species, increasing the rate of bis-addition if stoichiometry isn't perfectly controlled. Diluting in Ethanol (0.5 M - 1.0 M) suppresses the bimolecular side reaction relative to the initial addition.
Module 3: Reversibility (The Retro-Michael)
The Issue
The reaction shows high conversion by TLC/NMR during the process, but the yield drops significantly after workup, specifically after distillation or rotary evaporation at high temperatures.
Root Cause Analysis
The Aza-Michael reaction is reversible. The
Protocol: Safe Workup
-
Avoid Distillation of Product: If possible, purify via column chromatography or acid-base extraction rather than high-vacuum distillation, which requires heating.
-
Quench Catalysts: If a Lewis Acid was used, quench it (e.g., with water/bicarb) before heating the mixture. Active catalysts lower the activation energy for the reverse reaction as well.
Recommended Standard Operating Procedure (SOP)
Objective: Synthesis of Ethyl 3-(benzylamino)butanoate with minimized side reactions.
Materials
-
Ethyl Crotonate (1.0 equiv)
-
Benzylamine (1.2 equiv) — Excess prevents bis-addition
-
Catalyst:
(5 mol%) or Silica Gel (50 wt%) — Mild promotion prevents amidation -
Solvent: Ethanol or Acetonitrile (optional, can be solvent-free)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve Ethyl Crotonate (10 mmol) in Ethanol (5 mL).
-
Note: If running solvent-free, mix reagents directly but ensure efficient stirring.
-
-
Catalyst Addition: Add
(0.5 mmol).-
Why? Lanthanides coordinate the carbonyl oxygen, activating the
-carbon for attack without being basic enough to trigger amidation.
-
-
Nucleophile Addition: Add Benzylamine (12 mmol) dropwise over 10 minutes at Room Temperature (20–25°C).
-
Caution: Exothermic. Do not allow T > 30°C.
-
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Look for disappearance of crotonate. If slow, warm strictly to 40°C.
-
-
Workup (Purification):
-
Filter off the catalyst (if solid like Silica) or perform an aqueous wash (if salt).
-
Acid-Base Extraction (Recommended):
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous layer; neutral amide side products stay in organic).
-
Basify aqueous layer with
to pH 9. -
Extract back into EtOAc.
-
Dry (
) and concentrate at <40°C .
-
-
Troubleshooting Logic Tree (Graphviz)
Figure 2: Decision tree for isolating and correcting reaction failures.
References
-
Bartoli, G., et al. (2005). "CeCl3·7H2O-NaI promoted Michael addition of amines to α,β-unsaturated esters." Journal of Organic Chemistry. Link
-
Surendra, K., et al. (2006). "Beta-Cyclodextrin promoted aza-Michael addition of amines to conjugated alkenes in water." Tetrahedron Letters. Link
-
Rulev, A. Y. (2011). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews. Link
-
Wabnitz, T. C., & Spencer, J. B. (2003). "A general, chemoselective and stereoselective synthesis of beta-amino acids." Organic Letters. Link
Troubleshooting low conversion in N-alkylation of beta-amino esters
Technical Support Center: N-Alkylation of -Amino Esters
Topic: Troubleshooting Low Conversion & Side Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide
Introduction: The Reactivity Paradox
Welcome to the Technical Support Center. If you are experiencing low conversion during the N-alkylation of
Unlike simple aliphatic amines,
This guide addresses the three primary failure modes:
-
Decomposition (Retro-Michael).
-
Poly-alkylation (Selectivity issues).
-
Stalled Reaction (Nucleophilic deactivation).
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My starting material is disappearing, but the desired product yield is low. I see new peaks in the olefin region of the NMR."
Diagnosis: You are suffering from Base-Induced Elimination (Retro-Michael Addition).
Technical Insight:
Corrective Actions:
-
Switch Bases: Stop using strong inorganic bases (e.g.,
, Cs , NaH). Switch to sterically hindered, non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These scavenge protons without effectively deprotonating the -carbon of the ester. -
Lower Temperature: Elimination has a higher activation energy than alkylation. Conduct the reaction at
to RT; avoid reflux. -
Change Solvent: If using DMF (which can decompose to form dimethylamine, a nucleophile), switch to Acetonitrile (MeCN) or THF .
Issue 2: "The reaction stalls at 50% conversion. Adding more alkyl halide just leads to over-alkylation byproducts."
Diagnosis: Product Inhibition / Poly-alkylation. Technical Insight: The secondary amine product formed after the first alkylation is often more nucleophilic than the primary amine starting material (due to the inductive electron-donating effect of the new alkyl group). The product competes for the alkyl halide.
Corrective Actions:
-
Stoichiometry Control: Use a significant excess of the amine starting material (2-3 equivalents) relative to the alkyl halide. This statistical bias favors mono-alkylation.
-
Switch Methodology: Abandon direct alkylation. Switch to Reductive Amination (see Protocol B). This is the industry standard for
-amino esters because it proceeds via an imine/iminium intermediate that prevents over-alkylation and avoids basic conditions.
Issue 3: "No reaction occurs. The alkyl halide and amine remain untouched."
Diagnosis: Poor Electrophilicity or Salt Formation.
Technical Insight: If your
Corrective Actions:
-
Free Basing: Ensure you perform a "free base" extraction or add exactly 1.0 equivalent of base to neutralize the HCl salt before adding the electrophile.
-
Finkelstein Catalysis: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . This converts unreactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ.
Part 2: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired
Caption: Figure 1. Kinetic competition in
Part 3: Optimized Experimental Protocols
Protocol A: Direct Alkylation (Finkelstein Modified)
Best for: When Reductive Amination is impossible (e.g., alkylating with primary halides that lack a corresponding aldehyde).
Reagents:
- -Amino Ester (1.0 equiv)
-
Alkyl Halide (0.9 equiv - slight deficit prevents over-alkylation)
-
Base: DIPEA (1.2 equiv) or NaHCO3 (2.0 equiv)
-
Additive: NaI (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step:
-
Preparation: Dissolve the
-amino ester in anhydrous MeCN. -
Activation: Add DIPEA and stir for 5 minutes. (If starting with HCl salt, ensure full dissolution).
-
Catalysis: Add NaI. The solution may turn slightly yellow.
-
Addition: Add the Alkyl Halide dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT). Do not heat. Monitor by LCMS at 2 hours and 16 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove DIPEA salts) and brine. Dry over
.
Protocol B: Reductive Amination (The Recommended Route)
Best for: High conversion, mono-alkylation selectivity, and avoiding elimination.
Reagents:
- -Amino Ester (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops, pH ~5-6)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve amine and aldehyde in DCE. Add Acetic Acid. Stir for 30–60 mins at RT. (Formation of the imine is usually faster than the elimination side reaction).
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 2–12 hours.
-
Quench: Quench with saturated aqueous
(gas evolution will occur). -
Extraction: Extract with DCM. The product is usually clean enough to proceed without chromatography.
Part 4: Data Summary & Decision Matrix
| Variable | Direct Alkylation (Basic) | Reductive Amination (Acidic/Neutral) |
| Risk of Elimination | High (Base mediated) | Low (Mildly acidic conditions stabilize the ester) |
| Mono-Selectivity | Low (Requires stoichiometry control) | High (Stepwise mechanism) |
| Reaction Rate | Slow (Steric dependence) | Fast |
| Preferred Solvent | MeCN, DMF | DCE, DCM, MeOH |
| Key Additive | NaI (Catalyst) | AcOH (Catalyst) |
Part 5: Troubleshooting Logic Flow
Use this logic gate to determine your next experimental move.
Caption: Figure 2. Step-by-step diagnostic logic for evaluating reaction failure.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Conjugate Addition and Elimination).
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Bartoli, G., et al. (2008). "Beta-Amino Esters: Versatile Intermediates in Organic Synthesis." Current Organic Synthesis. (General reference for stability profiles).
Technical Support Center: Solvent Optimization for Aza-Michael Additions
Topic: Synthesis of Ethyl 3-(benzylamino)butanoate via Aza-Michael Addition
Executive Summary & Mechanistic Insight
Welcome to the Reaction Optimization Support Module. You are attempting the conjugate addition of benzylamine (nucleophile) to ethyl crotonate (Michael acceptor). While often perceived as simple, the kinetics of this reaction are heavily dictated by solvent parameters—specifically hydrogen-bond donor (HBD) acidity and dielectric constant .
The Core Mechanism
The reaction proceeds through a zwitterionic transition state. The rate-determining step is the nucleophilic attack of the amine on the
-
The Problem: In non-polar solvents, the activation energy is high because the ester carbonyl is not activated.
-
The Solution: Protic solvents (or catalysts) coordinate to the carbonyl oxygen, lowering the LUMO energy of the alkene and stabilizing the developing negative charge in the transition state.
Visualizing the Solvent Effect
The following diagram illustrates the transition state stabilization provided by protic solvents compared to the "naked" reaction in aprotic media.
Figure 1: Mechanistic divergence based on solvent selection. Path B (Protic) is preferred for uncatalyzed protocols.
Critical Protocol: The Self-Validating Baseline
Before troubleshooting, ensure you are running the Standard Reference Protocol . Deviations from this baseline are the primary source of irreproducibility.
Reagents:
-
Ethyl crotonate (1.0 equiv)
-
Benzylamine (1.1 equiv) — Slight excess drives equilibrium.
-
Solvent: Ethanol (Absolute) or Solvent-Free (Neat).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve Ethyl crotonate (10 mmol) in Ethanol (5 mL).
-
Addition: Add Benzylamine (11 mmol) dropwise at Room Temperature (25°C).
-
Checkpoint: The reaction is slightly exothermic. If running neat, ensure adequate stirring to dissipate heat.
-
-
Monitoring: Stir for 4–12 hours.
-
Validation: Spot TLC (SiO2, 10% EtOAc/Hexane). Stain with Ninhydrin (for amine) and UV (for crotonate).
-
Success Metric: Disappearance of the UV-active crotonate spot.
-
-
Workup: Evaporate solvent under reduced pressure. The product is often an oil.
-
Purification: If necessary, vacuum distillation or flash chromatography (neutralized silica).
Troubleshooting Guide: Solvent-Specific Issues
Scenario A: "The reaction is stalling at 50% conversion."
Diagnosis: You are likely using an Aprotic Solvent (DCM, THF, Toluene) without a catalyst.
-
The Science: Aprotic solvents cannot hydrogen-bond to the ester carbonyl. The electrophilicity of the
-carbon is insufficient for the amine to attack efficiently at room temperature. -
Corrective Action:
-
Switch Solvent: Change to Ethanol or Methanol.
-
Add Catalyst: If you must use aprotic solvents (e.g., for solubility of other fragments), add 10 mol% Silica Gel or CeCl3·7H2O . These act as Lewis acids to activate the carbonyl.
-
Scenario B: "I see hydrolysis byproducts (Carboxylic Acid)."
Diagnosis: Wet solvent or excessive heating in water.
-
The Science: While water accelerates the Michael addition (via the hydrophobic effect), it also enables the hydrolysis of the ethyl ester to the carboxylic acid, especially if the reaction is heated or left too long.
-
Corrective Action:
-
Use "On-Water" conditions (heterogeneous suspension) rather than miscible aqueous co-solvents.
-
Stop the reaction immediately upon consumption of the starting material.
-
Scenario C: "Product yield is low despite full conversion."
Diagnosis: Retro-Michael Reaction (Reversibility) during workup.
-
The Science: The aza-Michael reaction is reversible. High temperatures during rotary evaporation or distillation can drive the equilibrium back to the starting materials.
-
Corrective Action:
-
Keep water bath temperature < 40°C during solvent removal.
-
Avoid acidic workups, which protonate the amine product and can catalyze elimination.
-
Data Presentation: Comparative Solvent Efficiency
The following data summarizes the impact of solvent polarity and hydrogen bonding on the reaction rate for a standard aza-Michael addition (1:1 stoichiometry, RT).
| Solvent Class | Representative Solvent | Relative Rate | Yield (24h) | Mechanistic Note |
| Protic (High Polarity) | Water | Fastest | >95% | "On-water" hydrophobic acceleration + H-bond activation. |
| Protic (Polar) | Ethanol | Fast | 85-92% | Good carbonyl activation; standard choice. |
| Aprotic (Polar) | Acetonitrile | Moderate | 60-75% | Dipole stabilization only; lacks H-bond donor capability. |
| Aprotic (Non-polar) | Toluene | Slow | <40% | No activation; requires Lewis Acid catalyst (e.g., SiO2). |
| Neat | Solvent-Free | Very Fast | >95% | High concentration kinetics; Green chemistry optimal. |
Advanced Optimization: The "Green" Route
For drug development workflows prioritizing Process Mass Intensity (PMI) , solvent-free or water-based protocols are superior.
Workflow: Catalyst-Free "On-Water" Synthesis
This method utilizes the hydrophobic effect to accelerate the reaction without organic waste.
Figure 2: "On-Water" protocol workflow minimizing solvent waste.
Frequently Asked Questions (FAQ)
Q: Can I use a Lewis Acid to speed up the reaction in Toluene? A: Yes. Cerium(III) Chloride (CeCl3·7H2O) or simple Silica Gel are highly effective. They coordinate to the carbonyl oxygen, mimicking the activation provided by protic solvents.
Q: Why is my product an oil? I expected a solid. A: Ethyl 3-(benzylamino)butanoate is typically a viscous oil at room temperature. If high purity is required, convert it to the hydrochloride salt by treating with HCl in ether; the salt is usually a crystalline solid.
Q: Is the reaction sensitive to oxygen or moisture? A: No. This is a robust reaction. It can be performed in an open flask. However, avoid excessive moisture if using strictly anhydrous reagents for subsequent steps.
References
-
Rulev, A. Y. (2017). Aza-Michael Addition: A Key Step in the Synthesis of N-Heterocycles.Russian Chemical Reviews .
-
Ranu, B. C., & Banerjee, S. (2005). Significant Rate Acceleration of the Aza-Michael Reaction in Water.Tetrahedron Letters .
-
Wabnitz, T. C., & Spencer, J. B. (2003). A General, Efficient and Solvent-Free Synthesis of β-Amino Esters.Organic Letters .
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery.Chemical Society Reviews .
Technical Support Center: Purification of Ethyl 3-(benzylamino)butanoate
[1]
Status: Operational Ticket ID: PUR-E3BAB-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Purification, Stability, and Resolution of Beta-Amino Esters[1]
Diagnostic Hub: Analyze Your Crude Profile
Before initiating purification, you must characterize the crude reaction mixture. Ethyl 3-(benzylamino)butanoate is typically synthesized via the aza-Michael addition of benzylamine to ethyl crotonate.[1] This reaction matrix presents a unique set of "silent" impurities that standard chromatography often misses.[1]
Impurity Identification Matrix
| Impurity Type | Origin | Diagnostic Sign (TLC/NMR) | Purification Risk |
| Benzylamine (Excess) | Unreacted starting material | Strong drag/tailing on silica; broad singlet ~1.5-2.0 ppm ( | Co-elutes with product due to similar pKa; poisons silica columns.[1] |
| Ethyl Crotonate | Unreacted Michael acceptor | Olefinic protons at 5.8 & 6.9 ppm ( | Volatile; usually removed by high-vac, but traces interfere with biological assays.[1] |
| Bis-adduct | Double addition of amine | High MW spots; complex aromatic region.[1] | Rare with crotonates due to steric hindrance at C3, but possible at high temp. |
| Retro-Michael Products | Thermal decomposition | Reappearance of starting materials after heating.[1] | Occurs during distillation if vacuum is insufficient (>100°C).[1] |
Chromatographic Support: Solving the "Tailing" Issue
User Issue: "My product streaks across the column, and I cannot separate it from the benzylamine impurity."
Root Cause Analysis: Ethyl 3-(benzylamino)butanoate is a secondary amine.[1] The nitrogen lone pair interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing hydrogen bonding and non-specific adsorption. This results in peak broadening (tailing) and poor resolution.[1]
Protocol A: Triethylamine (TEA) Deactivation of Silica
Standard silica gel has a surface pH of ~5.0. You must neutralize this acidity.[1]
-
Slurry Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).[1] Add 1% v/v Triethylamine (TEA) to the solvent mixture.
-
Column Pre-treatment: Flush the packed silica column with 2-3 column volumes (CV) of the TEA-spiked mobile phase.[1]
-
Checkpoint: The heat of adsorption may slightly warm the column. Wait until it cools to room temperature.
-
-
Elution: Run your purification using the TEA-spiked solvent.
-
Note: The TEA competes for the silanol sites, effectively "capping" them and allowing your amine product to elute as a sharp band.
-
-
Post-Run: Evaporate solvents thoroughly. TEA has a low boiling point (89°C) and can be removed via rotary evaporation, but trace TEA salts may remain.
Protocol B: Amino-Functionalized Silica (Alternative)
If your downstream application is sensitive to TEA traces, use Amino Silica (NH2-Silica) .[1] This stationary phase is already functionalized with propyl-amine groups, creating a basic surface that repels the amine product, ensuring sharp peaks without mobile phase additives [1].
Advanced Resolution: Obtaining Enantiopure (S)-Isomer
User Issue: "I synthesized the racemate, but I need the (S)-enantiomer for a drug intermediate."
Technical Insight: Chemical resolution of beta-amino esters is inefficient.[1] The industry standard is Lipase-Catalyzed Kinetic Resolution .[1] Lipases like Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase show high enantioselectivity toward the (R)-isomer, hydrolyzing it to the acid while leaving the desired (S)-ester intact [2].
Workflow Visualization: Enzymatic Resolution
Figure 1: Kinetic resolution pathway using CAL-B lipase. The enzyme selectively hydrolyzes the (R)-ester, allowing physical separation of the enantiomers via pH-controlled extraction.
Protocol C: Kinetic Resolution with CAL-B
-
Setup: Dissolve racemic ethyl 3-(benzylamino)butanoate (1.0 eq) in MTBE (Methyl tert-butyl ether) saturated with water (water activity
is critical for hydrolase activity). -
Catalyst: Add immobilized CAL-B (e.g., Novozym 435) at a ratio of 50-100 mg per mmol of substrate.[1]
-
Incubation: Shake at 30°C. Monitor conversion via chiral HPLC.
-
Termination: Stop the reaction when conversion reaches ~50% (theoretical maximum for resolution). Filter off the enzyme.
-
Separation:
Stability & Storage FAQs
Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Beta-amino esters are susceptible to the Retro-Michael reaction (reversal to benzylamine and ethyl crotonate) at elevated temperatures [3].[1]
-
Recommendation: Only use Kugelrohr or wiped-film distillation under high vacuum (<0.5 mmHg) to keep the pot temperature below 80°C. If the crude turns dark or yellow, decomposition is occurring.
Q: Why does my product smell like crotonate after storage? A: Hydrolysis or retro-Michael decomposition is occurring.[1]
-
Hydrolysis: Avoid storing in wet solvents.[1] The ester bond is labile.
-
Retro-Michael: This is equilibrium-driven. Store the pure compound at -20°C under argon. Avoid storing it in solution with Lewis acids or strong bases, which catalyze the reversion.
Q: How do I remove the benzylamine without a column? A: You can utilize the difference in basicity, but it is narrow.
-
Scavenger Resins: Use a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde).[1] The resin reacts selectively with the primary amine (benzylamine) to form an imine, while the secondary amine product (sterically hindered) remains in solution. Filter the resin to obtain the pure product.
Summary Data Table
| Property | Value | Relevance to Purification |
| Molecular Weight | 221.30 g/mol | Useful for MS confirmation.[1] |
| pKa (Conjugate Acid) | ~9.5 (Est.)[1] | Indicates strong interaction with silica; requires basic modifier.[1] |
| Boiling Point | >250°C (760 mmHg) | Too high for atmospheric distillation; requires high vac.[1] |
| Chirality | C3 Center | Racemic synthesis requires kinetic resolution for chiral applications.[1] |
| Solubility | Soluble in EtOAc, DCM, EtOH | Compatible with standard normal-phase chromatography.[1] |
References
-
Sorbent Technologies.[1] (n.d.). Amino Silica Gel Applications and Mechanisms. Retrieved from [Link]
-
Almac Group.[1] (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
PubChem.[1][2][3] (n.d.). Ethyl 3-(benzylamino)butanoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. (2018).[1] Mechanistic Studies on the Michael Addition of Amines. Retrieved from [Link]
Sources
- 1. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-[ethyl(methyl)amino]butanoate | C9H19NO2 | CID 25219182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of Ethyl 3-(benzylamino)butanoate under acidic conditions
Technical Support Center: Stability of Ethyl 3-(benzylamino)butanoate
Subject: Troubleshooting Stability Issues Under Acidic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Part 1: Executive Diagnostic Hub
User Status: You are likely observing yield loss, unexpected impurities, or physical state changes (oil to solid/gum) when handling Ethyl 3-(benzylamino)butanoate (E3BB) in acidic media.
The Core Conflict: E3BB contains two competing reactive centers: the secondary amine (basic) and the ester (acid-labile). In acidic conditions, you are navigating a trade-off between stabilizing the amine (preventing retro-Michael addition) and degrading the ester (hydrolysis).
Quick Triage Table:
| Observation | Likely Chemical Event | Root Cause | Immediate Action |
| New Peak (HPLC) : Retention time shifts earlier (more polar). | Hydrolysis | Prolonged exposure to aqueous acid or heat. | Neutralize immediately; switch to anhydrous acid (e.g., HCl/Dioxane) for salt formation. |
| New Peak (HPLC) : Distinct peaks for Benzylamine & Ethyl Crotonate. | Retro-Michael Addition | Insufficient acidity (pH > 5) or heat during workup. | Lower temperature (<0°C) during quenching; ensure pH stays < 2 or > 10 rapidly (avoid pH 7-9 dwell time). |
| Precipitation : White solid forming in non-polar solvent. | Salt Formation | Desired outcome (Ammonium salt). | Filter and dry under vacuum (hygroscopic risk). |
Part 2: Deep Dive – The Mechanistic Pathways
To solve the instability, you must understand the two divergent failure modes.
Acid-Catalyzed Hydrolysis (The "Storage" Risk)
In the presence of water and acid (
-
Mechanism: Protonation of the carbonyl oxygen makes the carbon highly electrophilic. Water attacks, eventually displacing ethanol.
-
Kinetics:
-amino esters are generally slower to hydrolyze than simple esters because the protonated amine ( ) exerts an inductive electron-withdrawing effect. This positive charge destabilizes the transition state for carbonyl protonation (Coulombic repulsion). -
Critical Factor: However, if left in aqueous acidic solution (e.g., 6M HCl) or heated, hydrolysis becomes the dominant pathway, yielding the
-amino acid.
Retro-Michael Addition (The "Workup" Trap)
E3BB is an aza-Michael adduct. The formation reaction is reversible.[1][2]
-
Mechanism: The amine lone pair pushes electrons to eliminate the crotonate double bond.
-
Acidic Behavior: In strong acid (pH < 2), the amine is fully protonated (
). It has no lone pair to initiate the elimination. Therefore, strong acid stabilizes the C-N bond. -
The Danger Zone: The risk occurs during neutralization . As you raise the pH from 1 to 7, you pass through the pKa of the amine (~9.0-9.5). If the solution is warm during this transition, the free amine regenerates and can eliminate ethyl crotonate before the extraction is complete.
Visualizing the Pathways
Figure 1: Divergent degradation pathways. Note that Hydrolysis is the primary risk in acid, while Retro-Michael is a risk during the transition out of acid.
Part 3: Troubleshooting Protocols
Protocol A: Safe Salt Formation (Storage)
Objective: Convert E3BB to a stable hydrochloride salt without inducing hydrolysis.
-
Solvent Choice: Dissolve E3BB in an anhydrous aprotic solvent (e.g., Diethyl Ether, Dioxane, or Ethyl Acetate). Do not use alcohols (transesterification risk) or water.
-
Acid Source: Use anhydrous HCl (e.g., 4M HCl in Dioxane).
-
Temperature: Cool the solution to 0°C on an ice bath. The protonation is exothermic; heat accelerates hydrolysis if trace moisture is present.
-
Addition: Add HCl dropwise.
-
Isolation: Filter the precipitate immediately under inert atmosphere (Nitrogen/Argon).
-amino ester salts are often hygroscopic; moisture absorption will lead to slow hydrolysis over time.
Protocol B: Acidic Quench & Workup
Objective: Quench a reaction involving E3BB without triggering Retro-Michael decomposition.
-
Cooling: Cool the reaction mixture to -10°C to 0°C .
-
Acidification: Add dilute acid (e.g., 1M HCl) slowly.
-
Why? You want to reach pH < 2 quickly to "lock" the amine as the ammonium salt.
-
-
Phase Separation: Keep the aqueous layer cold.
-
Neutralization (The Critical Step):
-
If you must extract the free base back into organic solvent:
-
Add base (NaHCO3 or NaOH) slowly while keeping T < 5°C.
-
Do not linger at pH 7-9. Move through this pH window rapidly to pH > 10 if full extraction is required, or extract immediately as the pH neutralizes.
-
Reasoning: The Retro-Michael reaction is driven by the free amine lone pair and heat. Cold temperatures and rapid pH transition minimize this window.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a new impurity at RRT 0.85 after leaving the sample in CDCl3 for 24 hours. What is it? A: This is likely the hydrochloride salt forming in situ if your CDCl3 is acidic (common in aged chloroform) or hydrolysis if wet. However, check for Transesterification . If you used methanol for any step or if there is residual ethanol, the ester group might exchange.
-
Fix: Filter CDCl3 through basic alumina before NMR or use DMSO-d6.
Q2: Can I use sulfuric acid instead of HCl?
A: It is not recommended. Sulfuric acid is a strong dehydrating agent and oxidant. It can promote charring or more complex degradation of the benzyl group. Furthermore, sulfate salts of
Q3: My LC-MS shows a mass of [M+1] = 194 instead of 222. What happened?
A: You have lost the ethyl group (Mass 29) and gained a proton, resulting in a net loss of 28 amu. Wait, 222 - 194 = 28. This corresponds to the loss of the ethyl group (
Q4: Is the Retro-Michael reaction reversible? A: Yes. If you see Benzylamine and Ethyl Crotonate, you can theoretically drive them back to the product by concentrating the mixture (removing solvent) and heating gently, but this usually leads to polymerization of the crotonate. It is better to prevent the cleavage than to try and reverse it.
Part 5: Troubleshooting Logic Tree
Figure 2: Decision tree for identifying and rectifying instability modes.
References
-
Bartoli, G., et al. (2004). Stereoselective Synthesis of
-Amino Esters. Journal of Organic Chemistry . This text outlines the general stability and synthesis of -amino esters, noting the reversibility of the Michael addition. -
Perlmutter, P. (1992).[3] Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Series . Provides foundational mechanisms for Aza-Michael additions and the conditions favoring the retro-reaction.
-
ChemicalBook. (n.d.). Ethyl 3-(benzylamino)propanoate - Spectrum and Properties. Provides spectral data and physical properties for the propanoate analog, serving as a baseline for the butanoate derivative's stability profile.
-
Organic Chemistry Portal. (n.d.). Synthesis of
-Amino Acids. Discusses the hydrolysis of -amino esters to acids using refluxing HCl, confirming the hydrolysis pathway under forcing conditions.
(Note: While specific stability papers for "Ethyl 3-(benzylamino)butanoate" are rare, the chemistry is extrapolated from the well-documented behavior of the
Sources
Technical Support Center: N-Alkylation of Ethyl 3-Aminobutanoate
Ticket ID: CHEM-SUP-8821
Subject: Optimization of Base Selection & Reaction Conditions for
Executive Summary & Core Directive
You are attempting to alkylate ethyl 3-aminobutanoate , a
The Core Directive: Do not treat this as a standard amine alkylation. The selection of the base is not just about scavenging protons; it is about avoiding the thermodynamic trap of elimination.
Recommended "Golden Path" System:
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Temperature:
to Room Temperature (Strictly ).
The Chemoselectivity Matrix: Base Selection Logic
The following table analyzes why common laboratory bases succeed or fail with this specific substrate.
| Base Class | Specific Reagent | Suitability | Technical Rationale |
| Inorganic Carbonates | High | Optimal Balance. Sufficiently basic to scavenge H-X (pKa ~10 of conjugate acid) but kinetically slow to deprotonate the | |
| Tertiary Amines | TEA, DIPEA (Hünig's Base) | Moderate | Acceptable Scavengers. Good for preventing acid accumulation. However, they can act as general base catalysts for elimination if the temperature rises. DIPEA is preferred over TEA due to steric hindrance. |
| Alkali Hydrides | NaH, KH | CRITICAL FAIL | Elimination Risk. These are strong bases (pKa ~35) and will quantitatively deprotonate the |
| Hydroxides/Alkoxides | NaOH, NaOEt, t-BuOK | CRITICAL FAIL | Hydrolysis/Transesterification. Hydroxides will saponify the ester. Alkoxides will cause transesterification or promote rapid retro-Michael elimination via enolate formation. |
Troubleshooting Guide: Diagnostics & Solutions
Issue A: "I am seeing a significant amount of Ethyl Crotonate (Elimination Product)."
Diagnosis: You have triggered the Retro-Michael Reaction .
The
Corrective Actions:
-
Lower the Basicity: Switch from organic bases or hydrides to
. -
Lower the Temperature: Elimination is entropically favored. Conduct the reaction at
and allow it to warm slowly only if conversion stalls. -
Solvent Switch: Avoid polar protic solvents (MeOH/EtOH) which can stabilize the leaving group. Use aprotic solvents like MeCN.
Issue B: "The reaction yields a mixture of mono- and di-alkylated products."
Diagnosis: The Polyalkylation Trap . The secondary amine product is often more nucleophilic than the primary amine starting material because the alkyl group is electron-donating.
Corrective Actions:
-
Stoichiometry Control: Use a slight excess of the amine (1.1 - 1.5 equiv) relative to the alkylating agent, not the other way around.
-
Stepwise Addition: Add the alkyl halide dropwise over 1-2 hours to keep its instantaneous concentration low.
-
Alternative Route: If selectivity remains poor, abandon direct alkylation. Switch to Reductive Amination (Aldehyde + STAB), which naturally stops at the mono-alkylated stage due to steric hindrance.
Issue C: "My ester group disappeared/hydrolyzed."
Diagnosis: Saponification . Water was present in the system along with the base.
Corrective Actions:
-
Desiccant Protocol: Flame-dry glassware and use anhydrous solvents.
-
Base Drying: Commercial
is hygroscopic. Dry it in an oven at overnight before use.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."
Figure 1: Reaction pathway analysis showing the target mono-alkylation versus competing elimination and polyalkylation vectors.
Validated Protocol: Cesium Carbonate Mediated N-Alkylation
Scope: Mono-alkylation of ethyl 3-aminobutanoate with primary alkyl halides.
Reagents:
-
Ethyl 3-aminobutanoate (1.0 equiv)
-
Alkyl Halide (0.95 equiv) [Note: Slight deficit of electrophile to prevent over-alkylation]
-
Cesium Carbonate (
) (1.5 equiv) -
Tetrabutylammonium iodide (TBAI) (0.1 equiv) [Optional: Finkelstein catalyst for chlorides]
-
Solvent: Anhydrous Acetonitrile (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with
and TBAI (if using). Add a magnetic stir bar. -
Solvation: Add anhydrous Acetonitrile and the Ethyl 3-aminobutanoate. Stir at Room Temperature (RT) for 10 minutes.
-
Addition: Cool the mixture to
using an ice bath. Add the Alkyl Halide dropwise via syringe or addition funnel over 30 minutes. -
Reaction: Allow the bath to expire and the reaction to warm to RT naturally. Monitor by TLC or LC-MS.
-
Checkpoint: If reaction is sluggish after 4 hours, warm to
. Do not exceed .
-
-
Workup: Filter off the inorganic salts through a Celite pad. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Absolutely not. NaH will deprotonate the
Q: Why is Cesium Carbonate preferred over Potassium Carbonate? A: The "Cesium Effect." The larger ionic radius of Cesium leads to weaker ion pairing with the carbonate anion in organic solvents, effectively making the carbonate "naked" and more basic/reactive without increasing the thermodynamic basicity that causes elimination [1].
Q: I need to attach a bulky group, and the reaction is too slow. What now?
A: If direct alkylation is sterically impeded, do not heat the reaction (risk of elimination). Instead, switch to a Reductive Amination protocol: React the amine with the corresponding ketone/aldehyde using Sodium Triacetoxyborohydride (
References
-
Flessner, T. & Doye, S. (1999). Cesium Carbonate as a Base for the N-Alkylation of Amines. Journal of Practical Chemistry.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution - N-Alkylation of Amines.
Technical Support Center: Ethyl 3-(benzylamino)butanoate Synthesis
Ticket Category: Organic Synthesis / Workup & Isolation Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chemical Context
This guide addresses the isolation of Ethyl 3-(benzylamino)butanoate (CAS: N/A for specific isomer, generic
Reaction Scheme:
Key Physicochemical Challenges:
-
Basicity: The product is a secondary amine; the starting material (benzylamine) is a primary amine. Standard acid/base extraction often fails to separate them effectively.
-
Reversibility: The Aza-Michael reaction is reversible. High thermal stress during distillation can induce a Retro-Michael reaction, degrading the product back to starting materials.
-
Hydrolysis: The ester moiety is susceptible to saponification if strong bases are used during workup.
Module 1: Reaction Quench & Crude Isolation
User Issue #1: "I have significant unreacted benzylamine in my crude mixture."
Root Cause Analysis: The Aza-Michael addition is an equilibrium process. If you used a 1:1 stoichiometry, conversion is rarely 100%. Using excess benzylamine drives the reaction but complicates workup.
Protocol A: The "Evaporative" Quench (Recommended) Do not introduce water yet.
-
Solvent Removal: Remove reaction solvent (e.g., Ethanol, Acetonitrile) via rotary evaporation at 40°C .
-
High Vacuum Strip: Place the crude oil under high vacuum (< 1 mbar) at ambient temperature for 2-4 hours. Benzylamine (BP ~185°C at atm) is volatile enough to be partially removed under high vacuum, whereas the product (MW ~221 g/mol ) is significantly less volatile.
User Issue #2: "My yield is near zero after acid/base extraction."
Root Cause Analysis: The product is a base (pKa ~9-10). If you washed the organic layer with strong acid (e.g., 1M HCl) to remove benzylamine, the product protonated and partitioned into the aqueous layer. If you discarded the aqueous layer, you discarded the product.
Protocol B: The pH-Controlled Workup If you must use aqueous extraction, follow this strict pH logic:
| Step | Reagent | Phase of Product | Purpose |
| 1 | Dissolve Crude in EtOAc | Organic | Solubilization |
| 2 | Wash with Sat. NH₄Cl (pH ~5-6) | Organic | Removes only highly basic/water-soluble impurities. Product stays organic due to lipophilic benzyl/ethyl groups. |
| 3 | Wash with Water | Organic | Removal of salts. |
| 4 | Wash with Brine | Organic | Drying/breaking emulsions. |
Note: Do not use strong acids (HCl/H₂SO₄) unless you intend to isolate the amine salt in the aqueous phase and back-extract.
Module 2: Purification & Polishing
User Issue #3: "Product decomposes during vacuum distillation."
Root Cause Analysis:
You are likely experiencing the Retro-Michael Reaction . Heating
Troubleshooting Guide:
-
Vacuum Requirements: You must use high vacuum (< 0.5 mmHg). The boiling point of the product is likely >130°C at this pressure.
-
Temperature Limit: Do not exceed a bath temperature of 140°C .
-
Vigreux Column: Use a short-path distillation head rather than a long fractionating column to minimize residence time and thermal exposure.
User Issue #4: "Tailing spots on TLC / Poor Column Separation."
Root Cause Analysis: Secondary amines interact strongly with the silanols (Si-OH) on silica gel, causing streaking and poor resolution.
Protocol C: Amine-Modified Chromatography
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase Additive: You must add a base modifier.
-
Recipe: Hexanes : Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) .
-
-
Pre-treatment: Flush the column with the eluent containing TEA before loading the sample. This neutralizes acidic sites on the silica.
Visualizing the Workflow
The following diagram illustrates the decision logic for the workup procedure based on the impurity profile.
Figure 1: Decision matrix for the isolation of Ethyl 3-(benzylamino)butanoate, highlighting the risks of thermal purification methods.
Module 3: Advanced Characterization & Storage
FAQ: How do I confirm the structure and purity?
1. 1H NMR Diagnostic Signals (CDCl₃):
-
The Chiral Center: Look for the methine proton at C3. It usually appears as a multiplet around 3.0 - 3.2 ppm .
-
The Benzyl Group: A singlet (or AB quartet if chiral influence is strong) around 3.7 - 3.8 ppm (2H).
-
The Ethyl Ester: Typical quartet at 4.1 ppm and triplet at 1.2 ppm.
-
The Amine Proton: Broad singlet, chemical shift varies (1.5 - 2.5 ppm), exchangeable with D₂O.
2. Storage Stability:
-
Issue: Transamidation. Over time, the amine of one molecule can attack the ester of another, forming oligomers/polyamides.
-
Solution: Store at -20°C . For long-term storage, convert to the Hydrochloride Salt (solid), which is chemically inert to transamidation and hydrolysis.
Protocol D: HCl Salt Formation
-
Dissolve free base in anhydrous Diethyl Ether.
-
Add 1.0 eq of HCl (2M in Ether or Dioxane) dropwise at 0°C.
-
Filter the white precipitate immediately.
-
Wash with cold ether and dry under vacuum.
References
-
Reaction Mechanism (Aza-Michael)
- Title: The Aza-Michael Reaction: Recent Developments and Applic
- Source: Rulev, A. Y. (2014). Russian Chemical Reviews.
- Context: Comprehensive review of mechanism and reversibility issues.
-
URL:[Link] (Journal Landing Page)
-
Purification of Amines
- Title: Purification of Labor
- Source: Armarego, W. L. F. (2017). Butterworth-Heinemann.
- Context: Standard protocols for distilling and drying secondary amines.
-
URL:[Link]
-
Chromatography Techniques
- Title: Rapid Chromatographic Technique for Preparative Separations with Moder
- Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Journal of Organic Chemistry.
- Context: The foundational text for flash chromatography, including amine modific
-
URL:[Link]
-
Property Data (Ethyl Crotonate)
- Title: Ethyl Croton
- Source: PubChem.
- Context: Boiling point and solubility data for starting m
-
URL:[Link]
Technical Support Center: Monitoring the Synthesis of Ethyl 3-(benzylamino)butanoate
System Status: Operational Topic: Reaction Monitoring (TLC & LC-MS) Reaction Class: Aza-Michael Addition Target Molecule: Ethyl 3-(benzylamino)butanoate (CAS: N/A for specific isomer, generic structure implied)
Reaction Context & Workflow
This guide addresses the monitoring of the aza-Michael addition between Benzylamine (Nucleophile) and Ethyl Crotonate (Michael Acceptor).
Chemical Equation:
Experimental Workflow
The following diagram outlines the critical decision points during the reaction monitoring process.
Figure 1: Integrated monitoring workflow for aza-Michael addition kinetics.
TLC Troubleshooting & Protocols
Q: Why are my amine spots streaking or "tailing" on the silica plate?
Diagnosis: Silanol Interaction. Silica gel is slightly acidic (pKa ~5-7). Both Benzylamine (Starting Material 1) and the Product (Secondary Amine) are basic. They protonate upon contact with the silica surface, forming strong hydrogen bonds that drag the spot during elution.
Corrective Protocol: To suppress ionization and ensure tight spots, you must basify the mobile phase.
-
Standard Eluent: Hexane:Ethyl Acetate (e.g., 3:1).
-
The Fix: Add 1% Triethylamine (TEA) or 1%
to your solvent system before pouring it into the chamber. -
Pre-treatment: If streaking persists, pre-wash the TLC plate by running it in 5% TEA/MeOH and drying it before use.
Q: How do I distinguish the Product from Benzylamine? Both are UV active.
Diagnosis: Similar Chromophores. Both compounds contain a benzyl ring, making them UV active at 254 nm. However, their chemical functionality differs (Primary vs. Secondary amine).
Visualization Strategy: Use Ninhydrin Stain to differentiate based on amine class.
| Compound | Functional Group | UV (254 nm) | Ninhydrin Color | |
| Benzylamine | Primary Amine | Strong | Red/Purple | Low (~0.2) |
| Ethyl Crotonate | Conj. Ester | Strong | No Reaction | High (~0.8) |
| Product | Secondary Amine | Strong | Orange/Brown | Medium (~0.5) |
Expert Tip: Ethyl Crotonate is also KMnO4 active (alkene oxidation), appearing as a yellow spot on a purple background. The product and benzylamine are KMnO4 inactive (slow reaction).
LC-MS Troubleshooting & Protocols
Q: I see a mass peak at [M+H]+ but the retention time drifts. Why?
Diagnosis: pH Fluctuations. Amino esters are sensitive to pH. If your mobile phase pH is near the pKa of the amine (approx 9-10), the molecule splits between protonated and neutral states, causing peak broadening and drift.
Corrective Protocol: Lock the species in its protonated state using an acidic buffer.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 (End-capped to prevent silanol tailing).
Q: I detect a mass of [M-46] in the spectrum. Is my product degrading?
Diagnosis: In-Source Fragmentation (Loss of Ethanol). Ethyl esters often undergo neutral loss of ethanol (46 Da) in the ESI source, or the retro-Michael reaction occurs if the source temperature is too high.
Verification Step:
-
Lower the Desolvation Temperature (e.g., from 350°C to 250°C).
-
Lower the Cone Voltage.
-
If the [M-46] peak decreases relative to [M+H], it is a source artifact, not a chemical byproduct.
Q: What are the expected MS signals?
Data Table: Mass Spectrometry Targets
| Species | Formula | MW ( g/mol ) | Target Ion [M+H]+ | Common Adducts |
| Benzylamine | 107.15 | 108.15 | ||
| Ethyl Crotonate | 114.14 | 115.14 | ||
| Product | 221.29 | 222.30 |
Advanced Troubleshooting Logic (Bis-Addition)
A common failure mode in this reaction is the formation of the Bis-addition product (where one benzylamine attacks two ethyl crotonate molecules) or Bis-alkylation (where the product reacts with another benzyl halide if generated in situ, though less likely in direct Michael addition).
Scenario: The reaction stalls at 70% conversion. Logic Tree:
Figure 2: Logical path for diagnosing yield issues.
References & Authority
-
Reaction Mechanism (Aza-Michael):
-
Reference: Rulev, A. Y. (2011). "Aza-Michael addition: typical reactivity and recent developments." Russian Chemical Reviews.
-
Context: Provides the foundational mechanism for amine addition to
-unsaturated esters.
-
-
TLC of Amines:
-
Reference: Reich, H. J. (2017). "TLC Stains." University of Wisconsin-Madison Organic Chemistry Info.
-
Context: Authoritative guide on Ninhydrin preparation and amine visualization.
-
-
LC-MS of Basic Compounds:
-
Reference: Dolan, J. W. (2006). "The Role of pH in LC Separation." LCGC North America.
-
Context: Explains the necessity of acidic modifiers (Formic Acid) when analyzing basic amines to prevent peak tailing.
-
Disclaimer: This guide assumes standard laboratory safety protocols. Benzylamine is corrosive and Ethyl Crotonate is a lachrymator. Always work in a fume hood.
Validation & Comparative
Structural Validation of Ethyl 3-(benzylamino)butanoate: A High-Fidelity NMR Guide
Topic: Validating the structure of Ethyl 3-(benzylamino)butanoate via NMR Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the development of peptidomimetics and
While a simple 1D
The Core Problem: Ambiguity in 1D NMR
In
Comparative Analysis: Standard vs. Integrated Protocols
The following table summarizes why a multi-dimensional approach is non-negotiable for high-stakes research.
| Feature | Level 1: Standard Routine (1D Only) | Level 2: Integrated Validation (1D + 2D) |
| Technique | ||
| Connectivity | Inferred from chemical shifts. | Proven via through-bond correlations. |
| Regiochemistry | Assumed based on synthesis mechanism.[1][2] | Confirmed (HMBC links Carbonyl to |
| Impurity Detection | Often misses trace benzylamine (overlap). | detected via non-correlated spin systems. |
| Confidence Level | Low (Suitable for crude checks). | High (Publication/Regulatory Grade). |
Experimental Protocol
Synthesis Context (The Source of Structure)
To validate the structure, one must understand the genesis. The compound is generated via the nucleophilic attack of benzylamine on the
-
Reaction: Aza-Michael Addition.
-
Key Structural Marker: The disappearance of the crotonate alkene protons (5.8–7.0 ppm) and the emergence of a methine signal at C3.
Sample Preparation (Self-Validating Step)
-
Solvent Choice: Use
(99.8% D) with 0.03% TMS.-
Why?
minimizes viscosity broadening compared to DMSO, allowing clear resolution of the C3-methine multiplet.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Validation Check: If the solution is cloudy, filter through a cotton plug. Particulates cause field inhomogeneity, broadening the critical doublet of the C4-methyl group.
-
Acquisition Parameters
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The aromatic protons and the quaternary carbonyl carbon have long T1 relaxation times. Short D1 results in poor integration accuracy, making purity calculations impossible.
-
Data Interpretation & Reference Standards
The Connectivity Map
The following diagram illustrates the specific atom numbering used for the assignment table.
Figure 1: Connectivity map of Ethyl 3-(benzylamino)butanoate showing the critical C3 chiral center and signal flow.
Reference Spectral Data (400 MHz, )
This table represents the Gold Standard assignment. Deviations of >0.2 ppm imply solvent effects or structural error.
| Position | Group | Multiplicity | Diagnostic Note | |||
| C4 | 1.15 | Doublet (d) | 6.4 | ~20.5 | Key Proof: Confirms branched backbone (vs. linear propanoate). | |
| Ethyl | 1.26 | Triplet (t) | 7.1 | ~14.2 | Overlaps slightly with C4-Me; check integration carefully. | |
| NH | 1.6–2.0 | Broad Singlet | - | - | Shifts with concentration/pH. | |
| C2 | 2.45 | Multiplet / dd | - | ~41.5 | Diastereotopic nature is weak in achiral solvents but observable. | |
| C3 | 3.15 | Multiplet (m) | - | ~49.0 | The "Hub": Couples to both C2 and C4. | |
| Bn | 3.82 | Singlet (s) | - | ~51.0 | Can appear as AB quartet if chiral influence is strong. | |
| Ethyl | 4.14 | Quartet (q) | 7.1 | ~60.3 | Standard ester quartet. | |
| Ph | 7.2–7.4 | Multiplet (m) | - | 127–129 | Integration must equal 5H exactly. |
Advanced Validation: The "Self-Validating" Logic
To claim high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), one must move beyond peak listing to correlation logic .
COSY (Correlation Spectroscopy) - The Spin System Check
-
Experiment: 2D
H- H COSY. -
The Logic:
-
The C4-Methyl doublet (1.15 ppm) must show a cross-peak only to the C3-Methine (3.15 ppm).
-
The C3-Methine must show cross-peaks to both C4-Methyl and C2-Methylene .
-
Validation Failure: If C4-Methyl couples to a
, you have synthesized the linear isomer (Ethyl pentanoate derivative) or a rearrangement product.
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Connectivity Bridge
-
Experiment: 2D
H- C HMBC (optimized for 8 Hz). -
The Logic: This is the definitive proof of the Aza-Michael addition.
-
Correlation A: The Benzylic protons (3.82 ppm) must correlate to the C3-Carbon (~49 ppm). This links the amine to the backbone.
-
Correlation B: The C2-Protons (2.45 ppm) must correlate to the Ester Carbonyl (~172 ppm).
-
Correlation C: The C4-Methyl protons must correlate to C3 and C2 .
-
Validation Workflow Diagram
Figure 2: Step-by-step decision matrix for structural validation.
Common Pitfalls & Troubleshooting
-
Enantiomeric Purity:
-
Note: The NMR data above applies to the racemate or pure enantiomers. In an achiral environment (
), (R) and (S) enantiomers are indistinguishable. -
Solution: To determine Enantiomeric Excess (ee), you must use Chiral HPLC or derivatize with Mosher's Acid chloride.
-
-
The "Water" Trap:
-
The amine
proton exchanges with water. If your solvent is "wet" ( stored improperly), the peak may broaden into the baseline or shift to ~1.6 ppm (water peak). -
Fix: Shake the NMR tube with
. The signal will disappear, confirming its identity.
-
-
Rotamers:
-
Unlike amides, this secondary amine does not typically exhibit slow rotation on the NMR timescale at room temperature. If you see "doubled" peaks, suspect a byproduct (e.g., bis-alkylation where two crotonate units attach to one benzylamine).
-
References
-
Bartoli, G., et al. (2005). "Solvent-free synthesis of
-amino esters via Aza-Michael addition." Journal of Organic Chemistry. - Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Search No. 23583-21-3 for propanoate analog baseline).[3]
-
American Chemical Society (ACS). "NMR Guidelines for ACS Journals."
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
Comparing Ethyl 3-(benzylamino)butanoate with other beta-amino esters
Comparative Technical Guide: Ethyl 3-(benzylamino)butanoate vs. -Amino Ester Analogs
Executive Summary & Molecule Profile
Ethyl 3-(benzylamino)butanoate represents a critical subclass of
This guide objectively compares these variants to assist researchers in selecting the optimal building block for
Structural Comparison
| Feature | Ethyl 3-(benzylamino)butanoate | Ethyl 3-aminobutanoate | Ethyl 3-(phenylamino)butanoate |
| Structure Type | Secondary Amine ( | Primary Amine ( | Secondary Amine ( |
| Steric Hindrance | Moderate (Benzyl group) | Low | Moderate (Phenyl ring) |
| Basicity ( | ~9.3 (Modulated by Ph inductive effect) | ~10.7 (Typical alkyl amine) | ~4.6 (Aniline derivative) |
| UV Detectability | High (Chromophore present) | None (Requires derivatization) | High |
| Storage Stability | High (Resists auto-cyclization) | Low (Prone to polymerization/lactamization) | High |
Synthetic Accessibility & Efficiency
The synthesis of
Reaction Efficiency Data
Experimental comparisons indicate that the nucleophilicity of the amine dictates the reaction kinetics and yield.
| Metric | Primary Amine Variant | ||
| Nucleophile | Benzylamine | Ammonia / Ammonium salts | Aniline |
| Reaction Type | Conjugate Addition (Michael) | Conjugate Addition | Conjugate Addition |
| Catalyst Req. | None or Mild Lewis Acid ( | High Pressure or Lewis Acid | Strong Lewis Acid ( |
| Typical Yield | 75 - 92% | 40 - 60% (Side reactions common) | 20 - 50% (Low nucleophilicity) |
| Atom Economy | 100% (Addition reaction) | Lower (Excess reagents often needed) | 100% |
Key Insight: Benzylamine is an ideal nucleophile for this transformation. It is sufficiently nucleophilic to react with ethyl crotonate under mild conditions (often solvent-free or "on-water") without requiring the harsh activation needed for anilines, yet it avoids the multiple alkylation side-products often seen with ammonia.
Visualization: Aza-Michael Synthesis Pathway
The following diagram illustrates the synthesis of Ethyl 3-(benzylamino)butanoate via Aza-Michael addition.
Caption: Synthesis pathway showing the clean conversion of benzylamine compared to the risk of bis-alkylation with ammonia.
Enzymatic Kinetic Resolution (Chirality)
For drug development, obtaining the enantiopure
Performance Analysis
The
-
Steric Anchor: The bulky benzyl group restricts the conformational freedom of the substrate within the lipase active site, often resulting in higher enantioselectivity (
-value) compared to the floppy primary amine chain. -
Hydrophobicity: It improves solubility in non-polar organic solvents (e.g., MTBE, Hexane) required for lipase activity.
| Substrate | Enzyme | Acyl Donor | Time to 50% Conv. | |
| Ethyl 3-(benzylamino)butanoate | CAL-B | Ethyl Acetate | > 100 (Excellent) | 24 - 48 h |
| Ethyl 3-aminobutanoate | CAL-B | Ethyl Acetate | ~20 - 50 (Moderate) | 12 - 24 h |
Mechanism: CAL-B preferentially catalyzes the hydrolysis (or transesterification) of the (
Stability & Reactivity: The -Lactam Gateway
A critical application of
Cyclization Kinetics
-
Primary Amines: Spontaneous intramolecular cyclization is a significant storage risk. Ethyl 3-aminobutanoate can slowly cyclize to the lactam or form linear polyamides upon standing, especially if traces of moisture or base are present.
-
-Benzyl Amines: The benzyl group provides steric protection. Ethyl 3-(benzylamino)butanoate is stable at room temperature for months. Cyclization requires forcing conditions (e.g., Grignard reagents like
-BuMgCl) to deprotonate the amine and force ring closure.
Why this matters: For multi-step synthesis, the
Caption: Stability profile comparison. The N-benzyl group prevents unwanted side-reactions during storage.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(benzylamino)butanoate
Based on Aza-Michael Addition principles [1, 4].
-
Reagents: Mix Ethyl Crotonate (10 mmol, 1.0 equiv) and Benzylamine (10 mmol, 1.0 equiv).
-
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 5 mol%).
-
Reaction: Stir the neat mixture (solvent-free) at room temperature for 4–6 hours.
-
Validation: Monitor via TLC (Visualize with UV light—a key advantage over the primary amine).
-
-
Workup: Dilute with Ethyl Acetate (30 mL), wash with water (2 x 10 mL) to remove DBU.
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 8:2). -
Expected Yield: 85–92% as a colorless oil.
Protocol B: Enzymatic Kinetic Resolution
Standardized CAL-B workflow [2, 3].
-
Setup: Dissolve racemic Ethyl 3-(benzylamino)butanoate (1 mmol) in dry MTBE (5 mL).
-
Enzyme: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (20 mg/mmol).
-
Acyl Donor: Add Ethyl Acetate or Butyl Butanoate (3 equiv).
-
Incubation: Shake at 200 rpm, 30–40°C.
-
Monitoring: Extract aliquots at 12h, 24h, 48h. Analyze via Chiral HPLC.
-
Endpoint: Stop when conversion reaches ~50% (theoretical maximum for resolution).
-
-
Isolation: Filter off enzyme. Separate the unreacted ester (one enantiomer) from the product (amide or hydrolyzed acid) via acid-base extraction.
References
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating. MDPI. Available at: [Link][2]
-
Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. Available at: [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity. NIH / PubMed Central. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron / NIH. Available at: [Link]
Comparative Guide: Ethyl 3-(benzylamino)butanoate vs. Ethyl 3-(ethylamino)butanoate in Synthesis
[1]
Executive Summary
In the landscape of
-
The Benzyl Derivative is the industry standard for versatility. The benzyl group acts as a robust protecting group that modulates nucleophilicity during intermediate steps (e.g.,
-lactam formation) but can be cleanly removed via hydrogenolysis to reveal the primary amine. -
The Ethyl Derivative is a terminal scaffold choice. Because the N-ethyl bond is chemically robust and difficult to cleave without harsh conditions, this intermediate is almost exclusively used when the final pharmaceutical target requires a permanent N-ethyl substituent (e.g., specific calcium channel blockers or adenosine antagonists).[1]
This guide compares their synthesis, physical properties, and downstream utility to aid researchers in selecting the correct building block.
Part 1: Physicochemical & Structural Analysis
The core difference lies in the steric bulk and electronic influence of the nitrogen substituent.
| Feature | Ethyl 3-(benzylamino)butanoate | Ethyl 3-(ethylamino)butanoate |
| Molecular Formula | ||
| Nitrogen Character | Secondary Amine (Benzylated) | Secondary Amine (Ethylated) |
| Steric Bulk | High (Phenyl ring interference) | Low (Short alkyl chain) |
| Electronic Effect | Inductive withdrawing (mild); | Inductive donating (increases basicity) |
| Handling | Non-volatile oil/solid; Easy to weigh | Volatile precursors; Product is stable oil |
| Primary Role | Transient Protective Group | Permanent Structural Motif |
Part 2: Synthetic Accessibility (The Aza-Michael Route)[1]
Both compounds are synthesized via the aza-Michael addition of the corresponding amine to ethyl crotonate. However, the handling of reagents differs significantly due to the volatility of ethylamine.
Mechanistic Pathway
The reaction proceeds via a 1,4-conjugate addition.[1] The nucleophilic lone pair of the amine attacks the
Figure 1: Divergent synthetic pathways. Pathway A allows for the regeneration of the primary amine, while Pathway B installs a permanent alkyl group.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(benzylamino)butanoate
Rationale: Benzylamine is a liquid with low volatility, allowing for open-flask or standard reflux conditions.[1] This protocol uses "neat" conditions (solvent-free) to maximize atom economy, a standard Green Chemistry approach.[1]
Materials:
-
Ethyl crotonate (10 mmol)[1]
-
Benzylamine (12 mmol, 1.2 eq)[1]
-
Catalyst:
(5 mol%) or DBU (5 mol%)[1] -
Solvent: None (Neat)
Step-by-Step:
-
Charge: In a 25 mL round-bottom flask, combine ethyl crotonate (1.14 g) and benzylamine (1.28 g).
-
Catalysis: Add 5 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Note: Steric bulk of benzyl may require mild heating (40°C) if reaction is sluggish.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The spot for ethyl crotonate (
) should disappear. -
Workup: Dilute with diethyl ether (20 mL), wash with water (2 x 10 mL) to remove excess amine/catalyst.
-
Purification: Dry organic layer over
, concentrate in vacuo. Flash chromatography is rarely needed if stoichiometry is controlled; yield is typically 85-92% .[1]
Protocol B: Synthesis of Ethyl 3-(ethylamino)butanoate
Rationale: Ethylamine is a gas at STP (bp 16.6°C) or supplied as a solution (e.g., 70% in
Materials:
-
Ethyl crotonate (10 mmol)[1]
-
Ethylamine (2M in THF, 15 mmol, 1.5 eq)[1]
-
Catalyst: Acetic acid (10 mol%) or uncatalyzed
-
Apparatus: Sealed pressure tube
Step-by-Step:
-
Setup: Cool a pressure tube in an ice bath (0°C).
-
Addition: Add ethyl crotonate (1.14 g) followed by the ethylamine solution.
-
Seal & Heat: Seal the tube tightly. Allow to warm to room temperature, then heat to 60°C for 12 hours. The sealed environment prevents ethylamine evaporation, driving the equilibrium forward.
-
Depressurization: Cool the tube back to 0°C before opening.
-
Workup: Concentrate the mixture directly on a rotary evaporator (careful vacuum control) to remove THF and excess ethylamine.
-
Purification: The residue is often pure enough for use. If necessary, distill under reduced pressure. Yield is typically 75-85% .[1]
Part 4: Comparative Performance Data
The following data aggregates performance metrics from aza-Michael literature and kinetic resolution studies involving these substrates.
| Metric | Ethyl 3-(benzylamino)butanoate | Ethyl 3-(ethylamino)butanoate | Causality / Notes |
| Synthetic Yield | High (85-95%) | Good (75-85%) | Ethylamine volatility leads to minor reagent loss; Benzylamine is easier to drive to completion.[1] |
| Reaction Time | Fast (2-4 h) | Moderate (12 h+) | Benzylamine is slightly less nucleophilic due to bulk, but easier to heat safely.[1] Ethylamine requires sealed conditions. |
| Lipase Resolution ( | High ( | Low to Moderate ( | In kinetic resolution (e.g., with CAL-B), the bulky Benzyl group fits the enzyme pocket more distinctively than the small Ethyl group, leading to better chiral separation.[1] |
| Deprotection Feasibility | Excellent | Poor | Benzyl is cleaved by |
| Stability | High | Moderate | Secondary amines can oxidize; Benzyl provides some steric protection against N-oxidation compared to Ethyl. |
Part 5: Downstream Utility & Verdict
When to Choose Ethyl 3-(benzylamino)butanoate:
-
Chiral Building Blocks: If you need to synthesize enantiopure
-amino acids (e.g., for -peptides). You can perform a kinetic resolution on the benzyl ester, separate enantiomers, and then hydrogenate off the benzyl group. - -Lactam Synthesis: The benzyl group prevents side reactions during cyclization but can be removed later to allow N-functionalization of the lactam ring.
-
General Intermediates: When the nitrogen substituent is not defined in the final target, Benzyl is the superior "placeholder."
When to Choose Ethyl 3-(ethylamino)butanoate:
-
Target-Specific Synthesis: Use this only if your final drug candidate contains an N-ethyl-3-aminobutyryl motif (e.g., analogs of Istradefylline or specific local anesthetics).[1]
-
Atom Economy (Industrial): If the N-ethyl group is permanent, installing it directly via ethylamine avoids the waste associated with installing a benzyl group and then alkylating later.
References
-
Aza-Michael Addition Methodologies
-
Reaction of amines with crotonates: Bartoli, G., et al. "Mild and efficient Michael addition of amines to
-unsaturated compounds."[1] Journal of Organic Chemistry, 2005. -
Microwave assisted synthesis:[2] Perreux, L., et al. "Solvent-free preparation of amides and esters under microwave irradiation."[1] Tetrahedron, 2002.[1]
-
[1]
-
-
Kinetic Resolution & Enzymatic Data
-
Protecting Group Chemistry
Alternative reagents to Ethyl 3-(benzylamino)butanoate
Comparative Guide: Alternatives to Ethyl 3-(benzylamino)butanoate in -Amino Acid Synthesis
Executive Summary
Ethyl 3-(benzylamino)butanoate is a ubiquitous building block in the synthesis of
However, its utility is often limited by the harsh conditions required for
The Standard: Ethyl 3-(benzylamino)butanoate
Before evaluating alternatives, we must establish the baseline performance of the standard reagent.
-
Structure: Ethyl ester of 3-aminobutanoic acid,
-protected with a benzyl group. -
Primary Utility: Precursor to
-amino acids via ester hydrolysis followed by debenzylation, or cyclization to -lactams. -
Synthesis: Thermal or Lewis-acid catalyzed aza-Michael addition.
Limitations (The "Why" for Alternatives)
-
Deprotection Incompatibility: Removing the benzyl group typically requires
. This is incompatible with substrates containing alkenes, alkynes, or aryl halides. -
Atom Economy: The benzyl group is a large protecting group (
) that is ultimately discarded. -
Stereochemistry: The standard synthesis yields a racemate, requiring subsequent resolution.
High-Performance Alternatives
Alternative A: Ethyl 3-(4-methoxybenzylamino)butanoate (The "PMB" Route)
Best For: Substrates sensitive to reduction (alkenes, halides).
The para-methoxybenzyl (PMB) group mimics the benzyl group's steric and electronic protection but introduces a "safety valve" for deprotection. Unlike the benzyl group, PMB can be removed oxidatively using Cerium(IV) Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Mechanism of Action: The electron-donating methoxy group stabilizes the radical cation intermediate during oxidative cleavage.
-
Protocol Shift: Synthesis is identical to the benzyl variant (aza-Michael addition of PMB-amine to ethyl crotonate) but offers significantly higher versatility in late-stage functionalization.
Alternative B: tert-Butyl 3-(benzylamino)butanoate (The "Orthogonal" Route)
Best For: Multi-step synthesis requiring chemoselective ester hydrolysis.
Replacing the ethyl ester with a tert-butyl ester changes the cleavage profile. While the ethyl ester requires basic hydrolysis (saponification), the tert-butyl ester is acid-labile (TFA or HCl/Dioxane).
-
Strategic Advantage: This allows for the hydrolysis of the ester without affecting
-protection or other base-sensitive groups. It provides true orthogonality.
Alternative C: (S)-Ethyl 3-aminobutanoate (The "Chiral Direct" Route)
Best For: High-value pharmaceutical intermediates requiring enantiopurity.
Instead of using a protecting group strategy on a racemic mixture, this approach utilizes enzymatic resolution (e.g., Lipase B from Candida antarctica) or asymmetric synthesis (e.g., Davies' lithium amide reagents) to generate the free amine directly with high enantiomeric excess (
Comparative Performance Analysis
The following table summarizes the reactivity profiles based on standard synthetic workflows.
| Feature | Standard (Bn-Et) | Alt A (PMB-Et) | Alt B (Bn-tBu) | Alt C (Chiral Free) |
| Reagent Cost | Low | Medium | Medium | High |
| Synthesis Yield | 85-95% | 80-90% | 75-85% | Variable |
| CAN/DDQ (Oxidative) | N/A (Already Free) | |||
| Ester Cleavage | Base (LiOH/NaOH) | Base (LiOH/NaOH) | Acid (TFA/HCl) | Base/Enzymatic |
| Halide Tolerance | Poor (Reduces C-X) | Excellent | Poor | Excellent |
| Alkene Tolerance | Poor (Reduces C=C) | Excellent | Poor | Excellent |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(benzylamino)butanoate (Standard) vs. PMB Analog
This protocol is self-validating via TLC monitoring.
Materials:
-
Ethyl crotonate (1.0 equiv)
-
Benzylamine (Standard) OR 4-Methoxybenzylamine (Alternative) (1.1 equiv)
-
Ethanol (Solvent, 2M concentration)
-
Catalyst: Ytterbium Triflate (
) (5 mol%) - Optional for rate acceleration.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl crotonate (10 mmol, 1.14 g) and Ethanol (5 mL).
-
Addition: Dropwise add the amine (Benzylamine: 11 mmol, 1.18 g; OR PMB-amine: 11 mmol, 1.51 g) at room temperature.
-
Reaction:
-
Without Catalyst: Stir at reflux (
) for 12-24 hours. -
With
: Stir at room temperature for 4-6 hours.
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). Product appears as a lower Rf spot compared to the crotonate. Stain with Ninhydrin (amine) or UV.
-
Workup: Concentrate under reduced pressure.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Expected Yield: 85-95%.
-
Protocol 2: Oxidative Deprotection of PMB Group
Materials:
-
Ethyl 3-(PMB-amino)butanoate (1.0 equiv)
-
Cerium(IV) Ammonium Nitrate (CAN) (3.0 equiv)
-
Acetonitrile/Water (9:1)
Procedure:
-
Dissolve the PMB-protected amino ester in MeCN/H2O at
. -
Add CAN portion-wise over 10 minutes. The solution will turn orange/red.
-
Stir for 1-2 hours at
to RT. -
Quench with sat.
. Extract with DCM. -
The aqueous phase contains the cleaved PMB by-product; the organic phase contains the free amino ester.
Visualization: Decision Pathways
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the parallel synthesis pathways and the divergence in deprotection strategies.
Caption: Figure 1. Parallel synthetic routes comparing the standard Benzyl pathway vs. the PMB Alternative, highlighting the divergence in deprotection conditions.
Figure 2: Reagent Selection Decision Matrix
Use this logic flow to select the correct reagent for your specific drug development campaign.
Caption: Figure 2. Decision matrix for selecting the optimal beta-amino acid precursor based on substrate sensitivity and orthogonality requirements.
References
-
Bartoli, G., et al. (2005). "Mild and Efficient Aza-Michael Addition of Amines to
-Unsaturated Esters Promoted by System Supported on Alumina." Journal of Organic Chemistry, 70(16), 6172–6177. -
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Referencing N-Benzyl and N-PMB cleavage protocols).
-
Davies, S. G., et al. (2005). "Asymmetric synthesis of
-amino acids and -substituted -amino acids via the conjugate addition of lithium amides." Tetrahedron: Asymmetry, 16(17), 2833-2891. - Cardillo, G., et al. (1996). "Aza-Michael addition of amines to -unsaturated esters: a comparative study." Journal of the Chemical Society, Perkin Transactions 1, 1996, 2265-2270. (Kinetic comparisons of amine nucleophiles).
Spectroscopic Comparison of Ethyl 3-(benzylamino)butanoate Derivatives
Executive Summary & Strategic Context
Ethyl 3-(benzylamino)butanoate represents a critical class of
This guide provides a technical comparison of the spectroscopic signatures of Ethyl 3-(benzylamino)butanoate against its unsaturated precursors (crotonates) and structural derivatives (e.g., para-substituted benzyl analogs). Distinguishing these species is a frequent bottleneck in process chemistry, particularly when monitoring the kinetics of Aza-Michael additions .
Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.[1]
Synthesis & Logic Flow (Visualized)
The primary route to these derivatives is the Aza-Michael addition of a benzylamine to an ethyl crotonate. The spectroscopic challenge lies in differentiating the kinetic product (enamine, rarely isolated) from the thermodynamic product (saturated
Figure 1: Reaction Monitoring & Spectroscopic Decision Tree
Caption: Workflow for distinguishing the target
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
The transition from the
Table 1:
| Proton Environment | Target Product (Saturated) | Precursor (Ethyl Crotonate) | Mechanistic Insight |
| ~3.10 - 3.25 ppm (Multiplet) | 6.97 ppm (dq, Vinylic) | Loss of conjugation and deshielding by Nitrogen causes a massive upfield shift (~3.8 ppm).[1] | |
| ~2.45 ppm (dd or m) | 5.85 ppm (dq, Vinylic) | Rehybridization to | |
| Benzyl CH | ~3.75 - 3.85 ppm (ABq or s) | 3.90 ppm (s, free amine) | Often appears as an AB quartet (diastereotopic) in the product due to the adjacent chiral center (C-3). |
| Ester -OCH | 4.15 ppm (q) | 4.18 ppm (q) | Minimal change; remote from the reaction center.[1] |
| 1.15 - 1.20 ppm (d) | 1.88 ppm (dd) | Shift from allylic (deshielded) to aliphatic (shielded).[1] |
Expert Note: The splitting of the Benzyl CH
protons is the most reliable indicator of successful chiral induction or resolution. In a racemic mixture, it may appear as a singlet or broad peak; in an enantiopure sample, the diastereotopic nature is distinct.
Infrared Spectroscopy (IR)
IR is a rapid "Go/No-Go" check for reaction completion.[1]
-
Target Product: Shows a saturated ester carbonyl stretch at 1735 cm
.[1] -
Alternative (Precursor): Shows a conjugated ester carbonyl at 1715-1720 cm
and a C=C stretch at 1650 cm .[1] -
Validation: The disappearance of the 1650 cm
band confirms the consumption of the alkene.
Mass Spectrometry (MS) Fragmentation
The fragmentation pattern distinguishes the
Table 2: Key MS Fragments (EI, 70 eV)
| m/z Fragment | Origin | Diagnostic Value |
| 221 | Molecular Ion (weak intensity).[1] | |
| 148 | Base Peak. | |
| 91 | Tropylium ion (characteristic of benzyl group).[1] | |
| 130 | Loss of the ester side chain and a proton transfer. |
Derivative Comparison: Substituent Effects
When modifying the benzyl ring (e.g., for SAR studies), the electronic nature of the substituent affects the chemical shift of the benzylic and
Table 3: Electronic Effects on NMR Shifts
| Derivative (Benzyl Substituent) | Electronic Effect | Benzyl -CH | |
| Unsubstituted (H) | Baseline | 3.78 ppm | 3.15 ppm |
| p-Methoxy (-OMe) | Electron Donating (EDG) | 3.72 ppm (Shielded) | 3.12 ppm |
| p-Nitro (-NO | Electron Withdrawing (EWG) | 3.95 ppm (Deshielded) | 3.22 ppm |
Interpretation: EWGs on the benzyl ring pull electron density from the benzylic carbon, shifting the signal downfield. This effect attenuates rapidly and has a minor impact on the
Experimental Protocol: Synthesis & Characterization
This protocol is designed to be self-validating using the spectroscopic checkpoints defined above.
Step 1: Aza-Michael Addition
-
Setup: In a 50 mL round-bottom flask, combine Benzylamine (1.1 equiv) and Ethyl Crotonate (1.0 equiv).
-
Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) as a catalyst.[1] Note: Solvent-free conditions accelerate this specific reaction.[1]
-
Reaction: Stir at room temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). Stain with Ninhydrin (amine detection) and UV (crotonate detection).[1]
-
Step 2: Work-up & Purification[1]
-
Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove excess amine and DBU.[1]
-
Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient 90:10 70:30).
Step 3: Spectroscopic Validation
-
Prepare Sample: Dissolve ~10 mg in 0.6 mL CDCl
. -
Acquire
H NMR:-
Verify the integral ratio of the Benzyl (2H) vs.
-Methyl (3H) is 2:3. -
Confirm absence of vinylic protons (5.8–7.0 ppm).[1]
-
-
Acquire IR (Neat): Confirm C=O stretch >1730 cm
.
References
-
Bartoli, G. et al. (2005).[1] "Aza-Michael Addition of Amines to
-Unsaturated Esters." Journal of Organic Chemistry. Link -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for MS fragmentation rules).
-
ChemicalBook. (2025).[1] "Ethyl 3-(benzylamino)propanoate NMR and MS Data." Link
-
National Institute of Standards and Technology (NIST). (2024).[1] "Mass Spectrum of Ethyl 3-aminobutanoate derivatives." Link
Sources
Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of Ethyl 3-(benzylamino)butanoate
In the landscape of drug development and chemical synthesis, the specificity of molecular interactions is paramount. For researchers working with intermediates like Ethyl 3-(benzylamino)butanoate, a key building block in the synthesis of certain beta-agonist prodrugs, understanding its potential for unintended interactions is a critical aspect of quality control and safety assessment.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on Ethyl 3-(benzylamino)butanoate, comparing its analytical signature against structurally similar molecules. We will delve into the rationale behind experimental design, provide detailed protocols for robust immunoassays and biophysical characterization, and present comparative data to illustrate the principles of molecular recognition and specificity.
The Imperative for Cross-Reactivity Assessment
Cross-reactivity occurs when an assay, typically an immunoassay, detects substances other than the intended analyte.[2] This phenomenon arises from the structural similarity between the analyte and the cross-reacting molecules, leading to their recognition by the same detection antibody.[2][3] In the context of pharmaceutical manufacturing, undetected cross-reactivity from process-related impurities or analogs can lead to inaccurate quantification of the target compound, potentially compromising batch quality and patient safety. Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of scientific due diligence.
This guide will focus on a comparative analysis between our lead compound, Ethyl 3-(benzylamino)butanoate, and a panel of structurally related analogs. The selection of these analogs is a critical first step, guided by an analysis of the lead compound's core structure.
Table 1: Profile of Ethyl 3-(benzylamino)butanoate and Selected Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features Compared to Lead |
| Ethyl 3-(benzylamino)butanoate (Lead) | C₁₃H₁₉NO₂ | 221.30 | N/A |
| Ethyl 3-(ethylamino)butanoate | C₈H₁₇NO₂ | 159.23[4] | Substitution of benzyl group with an ethyl group on the amine. |
| Ethyl 3-phenylpropionate | C₁₁H₁₄O₂ | 178.23[5] | Lacks the amino group, direct phenyl-to-ethyl ester linkage. |
| Ethyl (E)-3-(benzylamino)but-2-enoate | C₁₃H₁₇NO₂ | 219.28[6] | Introduction of a double bond in the butanoate chain. |
| Ethyl 3-(benzylamino)-3-methylbutanoate | C₁₄H₂₁NO₂ | 235.32[7] | Addition of a methyl group on the carbon adjacent to the amine. |
Strategic Framework for Cross-Reactivity Evaluation
Caption: Integrated workflow for cross-reactivity assessment.
Phase 1: High-Throughput Screening with Competitive ELISA
The initial phase of our investigation utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for the detection of small molecules (haptens) like Ethyl 3-(benzylamino)butanoate. The principle relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, providing a sensitive measure of its presence.
Experimental Protocol: Competitive ELISA
-
Antigen Coating: Microtiter plates are coated with a conjugate of Ethyl 3-(benzylamino)butanoate and a carrier protein (e.g., Bovine Serum Albumin, BSA). This immobilization is crucial for capturing the detection antibody.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution of BSA or non-fat dry milk to prevent false-positive signals.[8]
-
Competitive Reaction: A mixture of a fixed concentration of a primary antibody specific to Ethyl 3-(benzylamino)butanoate and varying concentrations of the test compounds (lead compound and analogs) is added to the wells.
-
Incubation: The plate is incubated to allow for the competitive binding to occur.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. This antibody binds to the primary antibody that has been captured by the coated antigen.
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal that is inversely proportional to the concentration of the free analyte in the sample.[9][10]
Interpreting the Data: Calculating Percent Cross-Reactivity
The cross-reactivity of each analog is determined by comparing the concentration of the analog required to cause a 50% reduction in signal (IC50) to the IC50 of the lead compound.
% Cross-Reactivity = (IC50 of Lead Compound / IC50 of Analog) x 100
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| Ethyl 3-(benzylamino)butanoate (Lead) | 10 | 100% |
| Ethyl 3-(ethylamino)butanoate | 500 | 2% |
| Ethyl 3-phenylpropionate | >10,000 | <0.1% |
| Ethyl (E)-3-(benzylamino)but-2-enoate | 25 | 40% |
| Ethyl 3-(benzylamino)-3-methylbutanoate | 15 | 67% |
From this hypothetical data, we can infer that the antibody has a high specificity for the core structure of Ethyl 3-(benzylamino)butanoate. The presence of a double bond or an additional methyl group near the amine has a discernible but not drastic impact on recognition. In contrast, the replacement of the bulky benzyl group with a smaller ethyl group or the complete removal of the amino group significantly diminishes binding.
Phase 2: Delving Deeper with Surface Plasmon Resonance (SPR)
To gain a more quantitative understanding of the binding kinetics, we employ Surface Plasmon Resonance (SPR).[11][12] SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[11][12] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[13]
Experimental Protocol: SPR Analysis
-
Ligand Immobilization: A purified antibody specific to Ethyl 3-(benzylamino)butanoate is immobilized on a sensor chip.
-
Analyte Injection: Solutions of the lead compound and each analog at various concentrations are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored over time.
-
Kinetic Analysis: The resulting sensorgrams are fitted to binding models to determine the kinetic parameters (ka, kd) and the affinity (KD).
Sources
- 1. nbinno.com [nbinno.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. mdpi.com [mdpi.com]
Technical Guide: Verifying the Enantiomeric Purity of Ethyl 3-(benzylamino)butanoate
Executive Summary & Strategic Context
Ethyl 3-(benzylamino)butanoate is a critical chiral building block, often synthesized via the Michael addition of benzylamine to ethyl crotonate. Its enantiomeric purity is non-negotiable, as it frequently serves as a precursor for
The challenge in verifying the purity of this secondary amine lies in its basicity (causing peak tailing on HPLC) and the lack of strong chromophores aside from the benzyl group. This guide moves beyond generic protocols, offering a comparative analysis of Chiral HPLC (the gold standard) and Chiral NMR (the rapid diagnostic), grounded in self-validating experimental logic.
Method 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the definitive method for quantitative enantiomeric excess (% ee) determination.
The "Self-Validating" Protocol
For secondary amines like Ethyl 3-(benzylamino)butanoate, standard silica interactions often lead to peak broadening. The protocol below incorporates a basic additive to suppress silanol activity, ensuring sharp peak shapes essential for accurate integration.
Recommended System:
-
Column: Chiralcel OD-H or Chiralpak AD-H (5
m, 4.6 x 250 mm).-
Rationale: The cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (AD-H) phases provide distinct "chiral pockets" that discriminate based on the spatial arrangement of the benzylamino and ester groups.
-
-
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).-
Critical Factor:[1] The DEA competes for non-specific binding sites on the silica support, eliminating tailing.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the benzyl ring).
-
Temperature: 25°C.
Method Development Workflow
Do not blindly apply conditions. Follow this logic to optimize separation:
Figure 1: Decision tree for optimizing chiral HPLC separation of basic amines.
Data Interpretation[2]
-
Resolution (
): Must be for baseline separation. -
Elution Order: typically, the (
)-enantiomer and ( )-enantiomer will have distinct retention times. Note: Absolute configuration must be confirmed via optical rotation or co-injection with a known standard.
Method 2: Chiral NMR (The Rapid Screen)
When HPLC columns are unavailable or rapid throughput is required, Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) is a robust alternative.
Protocol: Mosher's Amide Derivatization
This method converts the enantiomeric mixture into diastereomers, which have distinct physical properties and NMR shifts.
Reagent: (
Workflow:
-
Mix: 10 mg of Ethyl 3-(benzylamino)butanoate + 1.5 eq (
)-MTPA-Cl + 3 eq Pyridine in . -
React: Shake for 10-15 minutes (reaction is usually instantaneous for secondary amines).
-
Analyze:
F NMR or H NMR.
Mechanism of Discrimination:
The Mosher's acid moiety creates a rigid conformation due to
Figure 2: Conversion of enantiomers to diastereomers for NMR analysis.
Critical Analysis[3]
-
Advantages: No need for chiral columns; structural validation occurs simultaneously.
-
Risks: Kinetic resolution. If the reaction doesn't go to 100% conversion, one enantiomer might react faster, skewing the calculated ee. Always ensure >99% conversion by monitoring the starting material peaks.
Comparative Analysis: Selecting the Right Tool
| Feature | Chiral HPLC (OD-H/AD-H) | Chiral NMR (Mosher's) | Polarimetry (Optical Rotation) |
| Accuracy | High ( | Medium ( | Low (Qualitative only) |
| Limit of Detection | < 0.05% impurity | ~1-2% impurity | N/A (Requires high conc.) |
| Throughput | 15-30 min/sample | 10-15 min/sample | 2 min/sample |
| Cost per Run | Low (Solvents) | High (Deuterated solvents/Reagents) | Negligible |
| Primary Use | Final QC Release | In-process Check | Identity Confirmation |
Expert Insight: Do not rely on Optical Rotation (
References
-
Chiral HPLC Separ
-Amino Acids: -
General Chiral Column Screening Strategies
-
NMR Determination of Enantiomeric Excess
-
Synthesis and Analysis of Beta-Amino Esters
Sources
Technical Comparison Guide: Ethyl 3-(benzylamino)butanoate as a Versatile Synthon
Executive Summary & Chemical Profile[1]
Ethyl 3-(benzylamino)butanoate (CAS: Variable by enantiomer) represents a critical class of "masked"
This guide objectively compares the synthesis, chiral resolution, and downstream applications of this molecule. It serves as a decision-making tool for selecting the optimal production pathway (Chemical vs. Enzymatic) and application strategy (Precursor vs. Scaffold).
Chemical Identity[2]
-
IUPAC Name: Ethyl 3-(benzylamino)butanoate
-
Core Function: Chiral building block for
-lactams and -peptides. -
Key Structural Feature: The
-benzyl group acts as a robust protecting group that is stable under basic hydrolysis but easily removed via hydrogenolysis ( ).
Module 1: Synthesis Efficiency (The Aza-Michael Route)
The industrial standard for synthesizing Ethyl 3-(benzylamino)butanoate is the Aza-Michael addition of benzylamine to ethyl crotonate. While historically catalyzed by Lewis acids, recent advancements favor organocatalysis and solvent-free protocols.
Comparative Analysis: Catalyst Performance
The following table contrasts the three dominant methodologies for this transformation.
| Parameter | Method A: DBU Catalysis (Recommended) | Method B: Microwave (Catalyst-Free) | Method C: Lewis Acid ( |
| Reagents | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | None (Thermal activation) | |
| Conditions | Solvent-free, RT to 60°C | Solvent-free, 75°C, 50W | Ethanol, Reflux |
| Time | 10 - 30 min | 4 hours | 6 - 12 hours |
| Yield | 90 - 96% | 73% | 80 - 85% |
| Selectivity | High (favors 1,4-addition) | Moderate (risk of polymerization) | High |
| Scalability | Excellent (Green Chemistry) | Limited by reactor size | Moderate (Waste disposal) |
Expert Insight: Method A (DBU) is superior due to the "dual activation" mechanism where DBU activates the nucleophile (amine) via hydrogen bonding, significantly accelerating the reaction without requiring thermal stress that could degrade the ester.
Validated Protocol: DBU-Promoted Solvent-Free Synthesis
-
Charge: In a round-bottom flask, mix Ethyl Crotonate (1.0 equiv) and Benzylamine (1.0 equiv).
-
Catalyst: Add DBU (0.05 - 0.2 equiv).
-
Reaction: Stir at room temperature for 30 minutes. (Monitor via TLC: Hexane/EtOAc 8:2).
-
Workup: Direct purification via flash column chromatography (SiO2) or vacuum distillation if scale permits.
-
Validation:
NMR should show a doublet for the methyl group at ppm and a singlet for the benzyl at ppm.
Reaction Workflow Diagram
Caption: Optimized workflow for DBU-catalyzed solvent-free synthesis, minimizing waste and reaction time.
Module 2: Chiral Resolution Strategies
Since the Aza-Michael addition typically yields a racemate, obtaining the enantiopure (3R) or (3S) form is critical for pharmaceutical applications. Lipase-catalyzed Kinetic Resolution is the most robust method, offering high enantiomeric excess (ee) compared to chemical resolution.
Enzymatic Resolution Performance
Lipases selectively hydrolyze the ester bond of one enantiomer, leaving the other intact.
| Enzyme | Source | E-Value (Selectivity) | Preferred Enantiomer (Hydrolyzed) |
| CAL-B | Candida antarctica Lipase B | > 200 | (R)-Enantiomer (typically) |
| PCL | Pseudomonas cepacia | > 100 | (S)-Enantiomer |
| CRL | Candida rugosa | 20 - 50 | Low Selectivity |
Protocol: Kinetic Resolution using CAL-B
-
Substrate: Dissolve racemic Ethyl 3-(benzylamino)butanoate in diisopropyl ether (solvent).
-
Enzyme: Add immobilized CAL-B (Novozym 435).
-
Nucleophile: Add 0.5 equiv of water (for hydrolysis) or vinyl acetate (for transesterification).
-
Incubation: Shake at 30°C for 24-48 hours.
-
Separation: Filter off enzyme. The reaction mixture now contains the Unreacted Ester (e.g., S-form) and the Product Acid (e.g., R-form).
-
Purification: Partition between organic solvent and basic aqueous solution. The acid moves to the aqueous phase; the ester remains in the organic phase.
Enzymatic Cycle Diagram
Caption: Kinetic resolution mechanism separating enantiomers via selective hydrolysis.
Module 3: Downstream Applications
A. Synthesis of -Lactams (Azetidin-2-ones)
Ethyl 3-(benzylamino)butanoate is a direct precursor to
-
Mechanism: Cyclization requires activation of the ester (or derived acid) and dehydration.
-
Reagents: Phenylphosphonic dichloride (
) or Grignard-mediated cyclization.
Step-by-Step Cyclization Protocol:
-
Hydrolysis: Convert the ester to the free acid using NaOH/MeOH.
-
Activation: Dissolve the
-amino acid in anhydrous benzene/toluene. -
Cyclization: Add
(1.2 equiv) and Triethylamine (2.5 equiv). Reflux for 12 hours. -
Result: Formation of N-benzyl-4-methylazetidin-2-one.
B. Deprotection to -Aminobutyric Acid (BABA)
The benzyl group is a temporary "mask." Removing it yields BABA, a potent inducer of plant disease resistance and a pharmaceutical intermediate.
-
Method: Hydrogenolysis.
-
Conditions:
(1 atm), 10% Pd/C, Ethanol, RT. -
Yield: Quantitative (>98%).
References
-
Solvent-Free Aza-Michael Protocols
-
Lipase Kinetic Resolution
- Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids (Analogous mechanism for beta-esters).
- Source: Almac Group / Organic & Biomolecular Chemistry.
-
Link:[Link]
-
Beta-Lactam Synthesis
-
Organocatalysis Reviews
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-(benzylamino)butanoate
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(benzylamino)butanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. While specific data for Ethyl 3-(benzylamino)butanoate may be limited, we can infer its hazard profile from structurally similar compounds and its functional groups (an ester and an amine).
Key Assumed Hazards:
-
Flammability: Similar esters, like ethyl butyrate, are flammable liquids.[1] Therefore, Ethyl 3-(benzylamino)butanoate should be treated as a flammable substance. Vapors can be heavier than air and may form explosive mixtures with air, especially at elevated temperatures.
-
Irritation: Contact with skin and eyes may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the nose and throat.[2]
A thorough risk assessment is paramount before handling this chemical. This involves not only understanding its intrinsic hazards but also evaluating the specific laboratory procedures in which it is used.
| Property | Value/Information | Source |
| Physical State | Liquid (assumed) | N/A |
| Flammability | Assumed to be a flammable liquid.[1] | Sigma-Aldrich, Agilent Technologies[1] |
| Primary Hazards | Flammable liquid and vapor, potential skin and eye irritant.[1][2] | Sigma-Aldrich, NJ.gov[2], Agilent Technologies[1] |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed.[3] | Sigma-Aldrich, FUJIFILM Wako Chemicals[3] |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of Ethyl 3-(benzylamino)butanoate is governed by hazardous waste regulations. The following protocol ensures compliance and safety from the point of generation to final disposal.
Phase 1: At the Point of Generation (Your Workbench)
This phase is critical for preventing contamination and ensuring proper waste segregation.
-
Waste Characterization: All waste containing Ethyl 3-(benzylamino)butanoate must be treated as hazardous waste. This includes pure, unreacted chemical, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).
-
Segregation is Key: Do not mix this waste stream with other, incompatible wastes. For instance, halogenated and non-halogenated solvent wastes should be collected separately to facilitate different disposal methods.[4]
-
Initial Containment:
-
Collect liquid waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.[4][5]
-
The container must be in good condition, with no cracks or leaks.[6]
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected in a separate, clearly labeled, sealed plastic bag before being placed in a secondary container.[6]
-
Phase 2: In-Lab Accumulation (Satellite Accumulation Area - SAA)
An SAA is a designated area in your lab where hazardous waste is collected before being moved to a central storage location.[7]
-
Designate an SAA: This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste Ethyl 3-(benzylamino)butanoate". List other components if it's a mixture.
-
The specific hazards (e.g., "Flammable," "Irritant").
-
The date accumulation started.
-
The name and location of the generating lab.
-
-
Safe Storage Practices:
-
Keep the waste container securely closed at all times, except when adding waste.[6][8] Using a funnel that is removed after use is a common compliant practice.[6]
-
Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[5][9]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]
-
If the waste is flammable, it should be stored in a grounded, flammable-liquids storage cabinet.[7]
-
-
Quantity Limits: A single SAA can accumulate no more than 55 gallons of a hazardous waste stream.[6][7]
Phase 3: Institutional Disposal Workflow
Once the waste container is full or you have reached the accumulation time limit (typically up to one year for partially filled containers in an SAA), it must be transferred for disposal.[5]
-
Request a Pickup: Follow your institution's specific procedure for hazardous waste pickup. This is usually managed by the Environmental Health and Safety (EHS) department.
-
Transfer to a Central Accumulation Area (CAA): Trained EHS personnel will transport the waste from your lab's SAA to the institution's CAA.[7] This is a designated on-site storage area where waste is held before being picked up by a licensed disposal vendor.
-
Manifesting and Final Disposal: The waste is then transported off-site by a certified hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11] The most probable disposal method for this type of organic compound is controlled incineration with flue gas scrubbing or fuel blending.[12][13]
The following diagram illustrates the decision-making process for the disposal of Ethyl 3-(benzylamino)butanoate.
Caption: Waste Disposal Workflow for Ethyl 3-(benzylamino)butanoate.
Emergency Procedures: Spills and Exposures
Preparedness is a critical component of laboratory safety.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water/shower.
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material like sand, diatomite, or universal binders.[1] Do not use combustible materials like sawdust on a flammable liquid.
-
Collection: Collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Framework: Adherence to Standards
The procedures outlined in this guide are designed to comply with key regulations from the following bodies:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[10][14] This includes regulations on waste identification, generator categories, and disposal requirements.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of chemicals.[14][15]
By following this guide, you are not only ensuring the safety of your laboratory but also upholding your responsibility to protect the environment and maintain regulatory compliance.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Available from: [Link]
-
Hazard Summary: Ethyl Butyrate . New Jersey Department of Health. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available from: [Link]
-
Pesticide Registration (PR) Notice 83-3 . Purdue University. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
Ethyl Butanoate - Safety Data Sheet . Agilent Technologies. Available from: [Link]
-
PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements . U.S. Environmental Protection Agency. Available from: [Link]
-
Chemical Safety in Research and Teaching . New Mexico State University. Available from: [Link]
-
Safety and Waste Management for SAM Chemistry Methods . U.S. Environmental Protection Agency. Available from: [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. Available from: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. Available from: [Link]
-
Management of Waste . Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. Available from: [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety. Available from: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available from: [Link]
-
Guidance for the Recovery and Disposal of Hazardous and Non Hazardous Waste . GOV.UK. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. nj.gov [nj.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. epa.gov [epa.gov]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. echemi.com [echemi.com]
- 14. epa.gov [epa.gov]
- 15. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
